5,5'-Dibromo-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPRPLNUUMYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447824 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-18-7 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-2,2'-bipyridine is a pivotal building block in the fields of coordination chemistry, materials science, and pharmaceutical development. Its C2 symmetry and the presence of two reactive bromine atoms make it an ideal precursor for the synthesis of a wide array of functional molecules, including complex ligands for catalysis, organic light-emitting diodes (OLEDs), and novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and visualizations of the reaction pathways.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the direct functionalization of the pre-formed 2,2'-bipyridine (B1663995) core and the construction of the bipyridine ring from appropriately substituted pyridine (B92270) precursors. This guide will focus on the most prevalent and effective methods reported in the literature.
Method 1: Direct Bromination of 2,2'-bipyridine
Direct bromination of 2,2'-bipyridine is a scalable and efficient method for the gram-scale production of this compound.[1][2][3] This electrophilic aromatic substitution reaction typically proceeds via the formation of the 2,2'-bipyridine dihydrobromide salt, which is then subjected to harsh brominating conditions.
Experimental Protocol
Step 1: Synthesis of 2,2'-bipyridine dihydrobromide
-
In a suitable reaction vessel, dissolve 2,2'-bipyridine in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add a stoichiometric excess of concentrated hydrobromic acid (HBr) with stirring.
-
The dihydrobromide salt will precipitate out of the solution.
-
Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. This step typically takes about a day.[1][2][3]
Step 2: Bromination of 2,2'-bipyridine dihydrobromide
-
Place the dried 2,2'-bipyridine dihydrobromide into a high-pressure steel reaction vessel (bomb reactor).
-
Add a significant excess of liquid bromine (Br₂).
-
Seal the reactor and heat to the required temperature (typically above 150 °C) for an extended period (up to 3 days).[1][2][3]
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
The crude product is a mixture of this compound and 5-bromo-2,2'-bipyridine (B93308) as a minor product.[1][2][3]
Step 3: Isolation and Purification
-
The crude reaction mixture is carefully quenched with a reducing agent solution (e.g., sodium thiosulfate (B1220275) or sodium sulfite) to neutralize any remaining bromine.
-
The aqueous mixture is then basified with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the bipyridine nitrogen atoms.
-
The product is extracted into a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound. This final isolation and purification step can take approximately 8 hours.[1][2][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,2'-bipyridine | [1][2][3] |
| Reagents | HBr, Br₂ | [1][2][3] |
| Reaction Time | 4-5 days (total) | [1][2][3] |
| Reaction Temperature | >150 °C | [1][2][3] |
| Key Intermediate | 2,2'-bipyridine dihydrobromide | [1][2][3] |
| Major Product | This compound | [1][2][3] |
| Minor Byproduct | 5-Bromo-2,2'-bipyridine | [1][2][3] |
| Scalability | Suitable for tens of grams | [1][2][3] |
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 5,5'-Dibromo-2,2'-bipyridine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine (B1663995), a well-known chelating ligand in coordination chemistry. The presence of bromine atoms at the 5 and 5' positions makes it a versatile building block for the synthesis of more complex functional molecules through various cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in materials science and as a ligand in biologically active metal complexes.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature. It is generally insoluble in water but exhibits solubility in several organic solvents, including chloroform (B151607), benzene, and dimethylformamide[1].
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol [2][3][4] |
| Appearance | White to off-white crystalline powder/solid[4] |
| Melting Point | 227 - 229 °C[4] |
| Boiling Point | 356 - 358 °C[3][4] |
| Density | Approximately 1.81 g/cm³ |
| Solubility | Insoluble in water; Soluble in chloroform, benzene, DMF[1] |
| CAS Number | 15862-18-7[3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent/Method | Key Peaks/Shifts |
| ¹H NMR | CDCl₃ | δ (ppm): ~8.71 (d, 2H), ~8.28 (s, 2H), ~7.95 (d, 2H) |
| ¹³C NMR | CDCl₃ | δ (ppm): ~153.6, ~150.3, ~139.6, ~122.3, ~121.5 |
| FT-IR | KBr Pellet | ν (cm⁻¹): ~3049 (C-H stretch), ~1562, ~1453 (aromatic C=C/C=N stretch), ~636 (C-Br stretch) |
| UV-Vis | Not available | Data for the free ligand is not readily available in the literature. Its metal complexes, however, exhibit strong π-π* and metal-to-ligand charge transfer (MLCT) bands.[2] |
Experimental Protocols
Synthesis of this compound
A scalable synthesis can be achieved from 2,2'-bipyridine. The following is a generalized protocol based on literature procedures.[5]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Formation of Dihydrobromide Salt: Dissolve 2,2'-bipyridine in an aqueous solution of hydrobromic acid (HBr). The salt precipitates and can be collected by filtration.
-
Bromination: Place the dried 2,2'-bipyridine dihydrobromide in a high-pressure steel reaction vessel. Add excess bromine (Br₂). Seal the vessel and heat at a high temperature (e.g., 150-200 °C) for several days.
-
Work-up: After cooling the reactor to room temperature, carefully vent any remaining pressure. The solid reaction mixture is then treated with a reducing agent (e.g., sodium sulfite (B76179) solution) to quench excess bromine.
-
Neutralization and Isolation: The mixture is neutralized with a strong base, such as sodium hydroxide, to precipitate the crude this compound. The solid is collected by filtration and washed with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or toluene) or by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Reactivity and Applications
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of a wide variety of functional groups at the 5 and 5' positions, enabling the synthesis of complex organic molecules and polymers.[5]
Workflow for Suzuki Coupling of this compound
Caption: A generalized workflow for the functionalization via Suzuki coupling.
Applications in Materials Science
As a ligand, this compound is a precursor to a variety of functional materials. Its metal complexes, particularly with ruthenium(II) and iridium(III), are used in:
-
Organic Light-Emitting Diodes (OLEDs): The complexes often exhibit strong photoluminescence.[2]
-
Dye-Sensitized Solar Cells (DSSCs): They can act as photosensitizers.[2]
-
Photosensors: Functionalized bipyridine ligands can be designed to detect specific ions or molecules.[2]
Applications in Drug Development
While this compound itself is not a therapeutic agent, it serves as a critical ligand in the development of metal-based drugs with potential biological activity. Metal complexes containing bipyridine ligands have been investigated for their anticancer and antimicrobial properties.
Anticancer Activity: The mechanism of action for many bipyridine-based metal complexes is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by various cellular events, including the generation of reactive oxygen species (ROS) and direct interaction with DNA.
Proposed Signaling Pathway for Anticancer Activity
Caption: A simplified proposed mechanism for the anticancer activity of bipyridine metal complexes.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to screen the cytotoxic potential of new compounds.[6][7][8]
Workflow for MTT Assay
Caption: A standard workflow for assessing cytotoxicity using the MTT assay.
Safety Information
This compound is classified as a skin and eye irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key synthetic intermediate with significant utility in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it a valuable building block for the creation of novel functional molecules. The information and protocols provided in this guide are intended to support researchers and scientists in the effective use and further exploration of this versatile compound.
References
- 1. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding of 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dibromo-2,2'-bipyridine is a pivotal heterocyclic building block in the realms of coordination chemistry, materials science, and pharmaceutical development. Its rigid, bidentate chelating core, furnished with reactive bromine functionalities, allows for versatile post-synthesis modifications, making it a precursor for a vast array of functional molecules, from complex ligands for catalysis and photovoltaics to intricate molecular topologies. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, synthesis, and key applications of this compound, supported by quantitative data and detailed experimental protocols.
Molecular Structure and Bonding
This compound (C₁₀H₆Br₂N₂) is a symmetrical molecule composed of two pyridine (B92270) rings linked by a C-C bond at their 2 and 2' positions, with bromine atoms substituted at the 5 and 5' positions.
The molecular structure has been elucidated by X-ray crystallography, revealing a coplanar anti conformation of the bipyridine moiety.[1] This planarity is a key feature, influencing its coordination properties and the geometry of the resulting metal complexes. The molecule possesses crystallographic inversion symmetry.[1]
Crystallographic Data
The crystal structure of this compound has been determined and key parameters are summarized in the table below.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 21.072(4) |
| b (Å) | 5.956(1) |
| c (Å) | 3.997(1) |
| β (°) | 91.78(2) |
| Volume (ų) | 501.4(2) |
| Z | 2 |
| Calculated Density (g cm⁻³) | 2.08 |
Selected bond lengths and angles are available in the cited literature and are crucial for computational modeling and understanding the molecule's reactivity.[1]
Bonding and Electronic Structure
The bonding in this compound is characterized by the aromaticity of the two pyridine rings. The nitrogen atoms introduce a degree of polarity and are the primary sites for coordination with metal ions. The carbon-bromine bonds are key reactive sites, susceptible to various cross-coupling reactions. The electronic structure is influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms, which affects the electron density of the pyridine rings and the molecule's photophysical properties.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic identification data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 225.0 to 229.0 °C |
| CAS Number | 15862-18-7 |
| ¹³C NMR | Full spectrum available in spectral databases.[2] |
| Mass Spectrometry | GC-MS data is available in spectral databases. |
Experimental Protocols
Scalable Synthesis of this compound
A reliable and scalable method for the synthesis of this compound from inexpensive starting materials has been developed.[3][4] The overall process takes approximately 4-5 days.[3][4]
Step 1: Preparation of 2,2'-bipyridine (B1663995) dihydrobromide
Step 2: Bromination
-
The 2,2'-bipyridine dihydrobromide is reacted with bromine in a steel bomb reaction vessel. This step typically requires 3 days.[3][4]
Step 3: Isolation and Purification
-
The final product, this compound, is isolated and purified over an 8-hour period.[3][4] 5-bromo-2,2'-bipyridine (B93308) is generated as a minor byproduct in this process.[3][4]
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Functionalization via Stille Coupling
This compound is an excellent substrate for stepwise functionalization using metal-catalyzed cross-coupling reactions, such as the Stille coupling.[3][4] This allows for the selective introduction of various organic moieties at the bromine positions, leading to a wide range of derivatives with tailored properties.
General Protocol:
-
Reactants: this compound and an organostannane reagent.
-
Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
-
Solvent: Anhydrous and deoxygenated solvents like toluene (B28343) or DMF are typically used.
-
Conditions: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Applications in Research and Development
The unique combination of a bidentate chelating unit and reactive handles makes this compound a versatile building block in several areas of research and development.
Coordination Chemistry and Catalysis
The 2,2'-bipyridine core is an excellent ligand for a wide variety of metal ions. The resulting metal complexes have applications in:
-
Catalysis: As catalysts for various organic transformations.
-
Photovoltaics: In dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).[3][4]
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.[3][4]
Supramolecular Chemistry and Materials Science
The rigid and linear nature of the 5,5'-disubstituted-2,2'-bipyridine motif makes it an ideal component for the construction of:
-
Complex Molecular Topologies: Including catenanes and molecular knots.[3][4]
-
Functional Materials: Such as biodiagnostics and sensors.[3][4]
-
Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the formation of porous crystalline materials.
Drug Development
In the context of drug development, this compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. The bipyridine scaffold is present in a number of bioactive compounds, and the ability to functionalize the 5 and 5' positions allows for the systematic exploration of structure-activity relationships.
The logical relationship of this compound as a precursor is illustrated in the following diagram.
Caption: Logical relationship of this compound as a precursor.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its well-defined molecular structure, characterized by a planar bipyridyl core and reactive bromine substituents, underpins its utility as a versatile building block. The synthetic accessibility and the potential for diverse functionalization through established protocols like the Stille coupling ensure its continued importance in the development of new catalysts, advanced materials, and potential therapeutic agents. This guide has provided a foundational understanding of its core properties and applications, intended to aid researchers in leveraging this important chemical entity in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Profile of 5,5'-Dibromo-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key organic ligand, 5,5'-Dibromo-2,2'-bipyridine. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. Included are detailed experimental protocols for data acquisition and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.71 | Doublet (d) | 2H |
| 8.28 | Singlet (s) | 2H |
| 7.95 | Doublet (d) | 2H |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.64 | C2 |
| 122.25 | C3 |
| 139.64 | C4 |
| 121.47 | C5 |
| 150.28 | C6 |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3049 | C-H stretching vibration |
| 1562 | Aromatic ring stretching vibration |
| 1453 | Aromatic ring stretching vibration |
| 1356 | Aromatic ring stretching vibration |
| 636 | C-Br stretching vibration |
Sample Preparation: KBr pellet[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the sample and reference beams of a dual-beam UV-Vis spectrophotometer.
-
Spectral Measurement: Scan a range of wavelengths (typically 200-800 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Electrochemical Behavior of 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine (B1663995), a fundamental chelating ligand in coordination chemistry. The introduction of bromine atoms at the 5 and 5' positions significantly influences the electronic properties of the bipyridine core, thereby altering its electrochemical behavior. This technical guide provides a comprehensive overview of the electrochemical characteristics of this compound, including its redox properties and the experimental methodologies used for their determination. Understanding these properties is crucial for its application in the development of novel catalysts, functional materials, and potentially as a component in redox-active pharmaceutical agents.
The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile building block for creating functional materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes.[1] The bromine substituents, in particular, offer sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[1]
Core Electrochemical Properties
The electrochemical behavior of this compound is primarily characterized by its reduction and oxidation potentials, which can be determined using techniques such as cyclic voltammetry. The electron-withdrawing nature of the bromine atoms is expected to make the bipyridine ring easier to reduce compared to the unsubstituted 2,2'-bipyridine.
While specific quantitative electrochemical data for the free this compound ligand was not prominently available in the reviewed literature, the general principles of substituted bipyridines can be applied. The electrochemical properties are significantly modulated upon coordination to a metal center.
Redox Behavior of Substituted Bipyridines: A Comparative Overview
To provide context, the following table summarizes the electrochemical data for various substituted 2,2'-bipyridine ligands and their complexes. This comparative data illustrates the influence of different substituents on the redox potentials.
| Compound/Complex | Redox Couple | E½ (V) or Epc (V) | Reference Electrode | Solvent/Electrolyte |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2,2'-Bipyrimidine | red | -2.19 | Fc/Fc+ | 0.1 M TBABF4/MeCN |
| 5,5'-substituted bipyridines | red | Two reversible couples at low potentials | Not Specified | MeCN |
| Tris(2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.875 | Ag/AgCl | Aqueous |
| Tris(4,4'-dicarboxyl-2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.97 | Ag/AgCl | Aqueous |
| Tris(4,4'-di-OMe-2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.56 | Ag/AgCl | Aqueous |
Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of compounds like this compound. A detailed experimental protocol is provided below.
Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for CV data acquisition and analysis.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Analyte Solution: A solution of this compound in a suitable solvent.
-
Solvent: Anhydrous, deoxygenated solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
-
Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent.
-
Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF₆) in the same solvent.
-
The final analyte solution for the CV measurement should contain the desired concentration of the analyte and the supporting electrolyte.
-
-
Deoxygenation:
-
Transfer the analyte solution to the electrochemical cell.
-
Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment.
-
Dry the electrode completely before immersion in the cell.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.
-
Set the parameters on the potentiostat software:
-
Initial and Final Potentials: Define the potential window to be scanned.
-
Switching Potential: The potential at which the scan direction is reversed.
-
Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s).
-
-
Run the cyclic voltammetry experiment and record the voltammogram (a plot of current vs. potential).
-
Perform multiple cycles to ensure the stability of the electrochemical process.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible processes.
-
Analyze the peak currents (ipa and ipc) to assess the reversibility and diffusion control of the electron transfer process.
-
Visualizing Electrochemical Processes
Graphviz diagrams are used to illustrate the workflow of a typical cyclic voltammetry experiment and the logical relationship in the electrochemical reduction of a bipyridine ligand.
Caption: Workflow for a cyclic voltammetry experiment.
Caption: Stepwise reduction of a bipyridine (Bpy) ligand.
Signaling Pathways
The term "signaling pathways" typically refers to biological processes. As this compound is a synthetic ligand primarily used in coordination chemistry and materials science, there is no known involvement in biological signaling pathways. Its utility in a biological context would more likely be related to its coordination with metal ions to form complexes with specific therapeutic or diagnostic properties.
Conclusion
References
Unlocking New Research Frontiers with 5,5'-Dibromo-2,2'-bipyridine: A Technical Guide
An In-depth Exploration of Synthesis, Properties, and Promising Research Avenues for Researchers, Scientists, and Drug Development Professionals
Introduction: 5,5'-Dibromo-2,2'-bipyridine is a versatile heterocyclic building block that has garnered significant attention in the scientific community. Its unique structural and electronic properties make it a valuable precursor for a wide range of applications, from advanced materials to potential therapeutic agents. The presence of two bromine atoms at the 5 and 5' positions allows for facile functionalization through various cross-coupling reactions, opening up a vast chemical space for the design and synthesis of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the core characteristics of this compound and explores its potential in emerging research areas.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol |
| Melting Point | 225.0 to 229.0 °C |
| Boiling Point | 358 °C |
| Density | 1.809 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, and dimethylformamide.[1] |
Synthesis and Functionalization: A World of Possibilities
The synthesis of this compound can be achieved on a multigram scale, making it readily accessible for extensive research.[2][3][4] The true potential of this molecule lies in its ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Experimental Protocol: Scalable Synthesis of this compound
A reliable method for the multigram synthesis of this compound has been documented.[2][3][4] The process typically takes 4-5 days and involves the preparation of the key intermediate 2,2'-bipyridine (B1663995) dihydrobromide, followed by its reaction with bromine in a steel bomb reaction vessel, and subsequent isolation and purification of the final product.[2][3][4]
Key Functionalization Reactions
The bromine substituents on the bipyridine core serve as versatile handles for introducing a wide array of functional groups. The most prominent and powerful of these transformations are palladium-catalyzed cross-coupling reactions.
Stille Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with organotin compounds. The selective and stepwise functionalization of this compound via Stille coupling has been well-documented, allowing for the synthesis of asymmetric bipyridine derivatives.[1][2][4][5]
Suzuki Coupling: The Suzuki coupling reaction, which utilizes organoboron reagents, is another powerful tool for C-C bond formation. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides and is instrumental in the synthesis of conjugated systems. It is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[6]
Below are diagrams illustrating the catalytic cycles for these key reactions.
Potential Research Areas and Applications
The versatility of this compound makes it a valuable component in a multitude of research fields.
Organic Electronics: Building Blocks for Advanced Materials
This compound serves as a crucial building block for the synthesis of conjugated polymers and small molecules for organic electronic devices. Its derivatives have shown promise in:
-
Organic Light-Emitting Diodes (OLEDs): Bipyridine-based ligands are popular for chelating with metals like ruthenium (Ru) and iridium (Ir) to form phosphorescent emitters.[7][8] These metal complexes can exhibit excellent photoluminescence and electrochemiluminescence due to strong intraligand (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.[7][8] The performance of OLEDs can be significantly influenced by the substituents on the bipyridine ligand.[9]
Device Performance Metrics for Bipyridine-based OLEDs Maximum Current Efficiency 39.8 cd A⁻¹ External Quantum Efficiency (EQE) 14.9% Luminance at high efficiency 1000 cd m⁻² -
Dye-Sensitized Solar Cells (DSSCs): The strong light-harvesting properties of ruthenium-bipyridine complexes make them excellent sensitizers in DSSCs.[7][8] Molecular engineering of dyes derived from bipyridine analogues has led to high power conversion efficiencies.[10][11][12]
DSSC Performance with Engineered Dyes Power Conversion Efficiency (PCE) up to 13% Open-Circuit Voltage (Voc) 0.91 V Short-Circuit Current Density (Jsc) 18.1 mA cm⁻² Fill Factor (FF) 0.78
Coordination Chemistry and Catalysis
The bipyridine moiety is an excellent chelating ligand, and this compound is a precursor to a vast library of functionalized ligands for coordination with various transition metals. These metal complexes have applications in:
-
Catalysis: Metal complexes of functionalized bipyridines can act as catalysts in a variety of organic transformations.
-
Metal-Organic Frameworks (MOFs): The rigid structure and divergent functional groups that can be introduced via the bromine atoms make this compound and its derivatives suitable linkers for the construction of porous MOFs.[13][14][15] These materials have potential applications in gas storage, separation, and catalysis.
Drug Development and Biological Probes
The bipyridine scaffold is present in a number of biologically active molecules. Research into the biomedical applications of this compound derivatives is an emerging field.
-
Anticancer Agents: Metal complexes of substituted bipyridines have been investigated for their anticancer activity.[5][16][17][18] The ligands themselves can induce cancer cell death, and their activity can be modulated by complexation with metal ions.[16]
-
Fluorescent Probes: The photoluminescent properties of bipyridine derivatives and their metal complexes make them suitable for use as fluorescent probes for the detection of ions and biomolecules.[19][]
Conclusion
This compound is a highly valuable and versatile platform molecule with significant potential across multiple scientific disciplines. Its ready availability and the ease with which it can be functionalized provide a powerful toolkit for the creation of novel materials and molecules. The exploration of its derivatives in organic electronics, catalysis, and drug discovery continues to be a vibrant and promising area of research. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of this remarkable compound in their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. iris.unito.it [iris.unito.it]
- 16. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. frontiersin.org [frontiersin.org]
A Comprehensive Technical Guide to Substituted Bipyridines: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted bipyridines are a cornerstone of modern chemistry, playing a pivotal role as versatile ligands in catalysis, functional materials, and medicinal chemistry. Their modular nature allows for precise tuning of steric and electronic properties, enabling the rational design of molecules with tailored functions. This technical guide provides an in-depth review of the synthesis, characterization, and application of substituted bipyridines, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Substituted Bipyridines
The construction of the bipyridine scaffold with specific substitution patterns is crucial for its diverse applications. Various cross-coupling methodologies have been developed, with palladium- and nickel-catalyzed reactions being the most prevalent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of substituted bipyridines. The choice of the specific method often depends on the availability of starting materials and the desired functional group tolerance.
The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron reagent and an organic halide. It is known for its mild reaction conditions and tolerance to a wide range of functional groups.[1] However, the synthesis of 2,2'-bipyridines can sometimes be challenging due to catalyst inhibition by the bipyridine product.[2]
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Bipyridines
| Entry | Pyridyl Halide | Pyridyl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh3)4 (10) | Na2CO3 | Toluene/H2O | 100 | 50-65 | [3] |
| 2 | 2-Chloropyridine | 2-Pyridylboronic acid N-phenyldiethanolamine ester | PdCl2(PPh3)2 (5) | K3PO4 | Dioxane | 100 | Good | [4] |
| 3 | PyFluor | Hetero(aryl) boronic acids | Pd(dppf)Cl2 (10) | Na3PO4 | Dioxane | 65-100 | 5-89 | [1] |
| 4 | Bromopolypyridines | Potassium vinyltrifluoroborate | Pd(PPh3)4 | K2CO3 | THF/H2O | 80 | Moderate to Good | [5] |
The Stille coupling involves the reaction of an organostannane with an organic halide. While it is a powerful method, the toxicity of organotin compounds is a significant drawback.[3][4]
Table 2: Examples of Stille Coupling for the Synthesis of Substituted Bipyridines
| Entry | Pyridyl Halide | Organostannane | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh3)4 | Toluene | Reflux | 2 days | Moderate to Good | [6] |
| 2 | Functionalized Bromopyridines | Functionalized Pyridylstannanes | PdCl2(PPh3)2 | Toluene | Reflux | - | High | [7] |
The Negishi coupling utilizes an organozinc reagent and an organic halide, offering mild reaction conditions and high yields.[6][8]
Table 3: Examples of Negishi Coupling for the Synthesis of Substituted Bipyridines
| Entry | Pyridyl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(dba)2/XPhos | THF | RT | High | [4] |
| 2 | 2-Bromo-3-methylpyridine | 2-Pyridyllithium then ZnCl2 | Pd(PPh3)4 | THF | Reflux | High | [8] |
| 3 | 2-Bromopyridines | 2-Pyridylzinc halides | Ni/Al2O3-SiO2 or Pd/Al2O3 | - | MW | High | [4] |
Nickel-Catalyzed Reductive Coupling
Nickel-catalyzed reductive couplings have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods for the synthesis of symmetrical and unsymmetrical bipyridines. These reactions typically employ a reducing agent, such as manganese or zinc powder.[9]
Table 4: Examples of Nickel-Catalyzed Reductive Coupling
| Entry | Pyridyl Halide(s) | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridines | NiCl2·6H2O (5) | Mn | DMF | 60 | High | [9] |
| 2 | 2-Halopyridines | NiCl2·6H2O | Zn | - | - | Good | [3] |
| 3 | Thiosulfonates | NiCl2·glyme (5) | Mn | - | - | 92 | [10] |
Ullmann Coupling
The Ullmann coupling is a classical method for the synthesis of symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. While effective, it often requires harsh reaction conditions.[3][11] More recent methods utilize palladium catalysis under milder conditions.[11]
Table 5: Examples of Ullmann Coupling for the Synthesis of Symmetrical Bipyridines
| Entry | Aryl Halide | Catalyst/Mediator | Conditions | Yield (%) | Reference |
| 1 | 2-Halopyridine | Copper | High Temperature (>200 °C) | Variable | [3] |
| 2 | Aryl Iodides/Bromides | Pd(OAc)2/As(o-tol)3 | Cs2CO3, DMA | 86-99 | [11] |
| 3 | ortho-Chlorinated Aryl Aldehydes | Nickel/(+)-DTB-SBpy | Mild | up to 99 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of substituted bipyridines.
Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine (Ligand-Free Nickel-Catalyzed Reductive Homocoupling)
Materials:
-
2-Chloro-4-tert-butylpyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Manganese powder (Mn)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O (5 mol%) and anhydrous DMF.
-
Stir the mixture until the catalyst dissolves completely.
-
Add 2-chloro-4-tert-butylpyridine (1.0 equiv) and manganese powder (2.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford 4,4'-di-tert-butyl-2,2'-bipyridine.
Characterization Techniques
The synthesized substituted bipyridines and their metal complexes are characterized using a variety of spectroscopic and electrochemical techniques to elucidate their structure and properties.
Photophysical Properties
The photophysical properties of substituted bipyridines are crucial for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. Key parameters include absorption and emission maxima, and fluorescence quantum yield.
Table 6: Photophysical Data for Selected Substituted Bipyridines
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
| 1 | 5-phenyl-2,2′-bipyridine with carbazole/fluorene | Various | - | - | up to 0.99 | [13] |
| 2 | α-arylamino-2,2′-bipyridines | THF | 370-382 | 443-479 | 0.21-0.49 | [14] |
| 3 | [Ru(bpy)3]2+ | Water | 452 | 610 | 0.042 | [15] |
| 4 | Pt(II)-p-biphenyl with 4,4′-bipyridine derivative | CH3CN | - | 646-685 | 0.0004-0.0014 | [16] |
Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)
-
Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength and instrument settings for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of substituted bipyridines and their metal complexes. It provides information about the oxidation and reduction potentials, which are crucial for applications in electrocatalysis and photoredox catalysis.
Table 7: Electrochemical Data for Selected Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |
| --INVALID-LINK--2 | Co(II)/Co(I) | -1.13 | [17] |
| --INVALID-LINK--2 | Co(III)/Co(II) | +0.33 | [17] |
| --INVALID-LINK--2 | Fe(III)/Fe(II) | +1.06 | [18] |
| --INVALID-LINK--2 | Mn(III)/Mn(II) | +1.19 | [2] |
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell setup is used. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.
-
Data Acquisition:
-
Place the three electrodes in the sample solution.
-
Apply a potential sweep and record the resulting current. The potential is swept from a starting potential to a switching potential and then back to the starting potential.
-
The scan rate (V/s) can be varied to investigate the reversibility of the redox processes.
-
-
Data Analysis:
-
The resulting plot of current versus potential is called a cyclic voltammogram.
-
The peak potentials (Epa for anodic peak, Epc for cathodic peak) provide information about the redox potentials. The half-wave potential (E1/2 = (Epa + Epc)/2) is often used to report the formal redox potential.
-
Applications of Substituted Bipyridines
The tunable nature of substituted bipyridines makes them invaluable in a wide range of applications, particularly in catalysis.
Asymmetric Catalysis
Chiral substituted bipyridines are highly effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
Table 8: Applications of Chiral Bipyridines in Asymmetric Catalysis
| Reaction | Catalyst/Ligand | Substrate | Product | ee (%) | Yield (%) | Reference |
| Cyclopropanation | Copper/Chiral Bipyridine | Styrene, Diazoacetate | Chiral Cyclopropane | up to 92 | - | [19][20] |
| Allylic Oxidation | Copper/Chiral Bipyridine | Cyclic Olefins | Chiral Allylic Ester | up to 82 | - | [21] |
| C-H Borylation | Iridium/bis-CF3-bipyridine | N-Methylamides | Borylated Amide | - | High | [22] |
| Friedel-Crafts Alkylation | Nickel/Chiral Bipyridine-2NO | Indoles, α-keto esters | Alkylated Indole | up to 99 | up to 92 | [23] |
Photoredox Catalysis
Bipyridine ligands are widely used in photoredox catalysis, where their metal complexes can absorb light and initiate redox reactions. Nickel-bipyridine complexes, in particular, have been extensively studied for their ability to catalyze a variety of cross-coupling reactions.[24][25]
The mechanism of these reactions often involves the generation of a catalytically active Ni(0) or Ni(I) species upon photoexcitation, which then participates in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Conclusion
Substituted bipyridines are a remarkably versatile class of compounds with a broad and ever-expanding range of applications. The continued development of novel synthetic methods provides access to an increasing diversity of structures with fine-tuned properties. This guide has provided a comprehensive overview of the key aspects of substituted bipyridine chemistry, from their synthesis and characterization to their application in cutting-edge catalytic systems. The presented data and protocols serve as a valuable resource for researchers and professionals engaged in the design and development of new molecules and materials based on this privileged scaffold.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02969K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 16. mdpi.com [mdpi.com]
- 17. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chiral bipyridine–copper(II) complex. Crystal structure and catalytic activity in asymmetric cyclopropanation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. chinesechemsoc.org [chinesechemsoc.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6][7][8] 5,5'-Dibromo-2,2'-bipyridine is a key building block in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes, as well as complex molecular structures.[9][10][11] Its C2 symmetry and the presence of two reactive bromine atoms allow for stepwise or double functionalization, leading to a diverse range of substituted bipyridine ligands and materials.
A significant challenge in the Suzuki coupling of pyridine-containing substrates is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[5][12][13][14][15] Therefore, the careful selection of the catalyst, ligands, base, and reaction conditions is paramount to achieving high yields and preventing catalyst deactivation.[1][5] This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions using this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of brominated pyridines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalytic Systems for Suzuki Coupling of Dibromopyridines
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Pd(PPh₃)₄ | None | Na₂CO₃ | THF/H₂O | 65 | 3-4 | Di-arylated | Moderate (50-65)[12][14][15] |
Table 2: Representative Suzuki Coupling Reactions with Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,6-Dibromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF (3.0 equiv) | 1,4-Dioxane | 80-100 | High (Mono-arylated)[1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd-PEPPSI complex (0.1) | K₂CO₃ | DMF/H₂O | Not specified | Not specified[16] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O | 80-120 | Not specified[5] |
| 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ (0.005) / SPhos (0.005) | K₂CO₃ (3.0 equiv) | H₂O/MeCN (4:1) | 37 | Not specified[4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-2.5 equiv, depending on desired mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate (B1210297), water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure substituted bipyridine product.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) incorporating the functional ligand 5,5'-Dibromo-2,2'-bipyridine. The presence of bromine atoms on the bipyridine moiety makes these MOFs ideal platforms for post-synthetic modification (PSM), allowing for the introduction of various functionalities tailored for applications in drug delivery, catalysis, and sensing. This document outlines a representative solvothermal synthesis protocol for a mixed-ligand MOF and a subsequent post-synthetic modification procedure to illustrate the derivatization of the framework.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including drug delivery. The incorporation of functional ligands into the MOF structure is a key strategy for tailoring their properties. This compound is a particularly interesting ligand for MOF synthesis due to the reactive C-Br bonds, which can be readily converted to other functional groups through post-synthetic modification. This allows for the engineering of MOFs with specific chemical properties for targeted drug delivery, controlled release, and therapeutic efficacy.
Data Presentation
The following tables summarize typical quantitative data for a mixed-ligand MOF synthesized with a dicarboxylic acid and this compound, herein referred to as DB-MOF , and its functionalized derivative, Func-MOF .
Table 1: Physicochemical Properties of DB-MOF and Func-MOF
| Property | DB-MOF | Func-MOF (Post-Modification) |
| Formula | [Zn₂(bdc)₂(Br₂bpy)]·x(solvent) | [Zn₂(bdc)₂(func-bpy)]·y(solvent) |
| BET Surface Area (m²/g) | 1200 - 1500 | 1000 - 1300 |
| Pore Volume (cm³/g) | 0.6 - 0.8 | 0.5 - 0.7 |
| Pore Size (Å) | 10 - 15 | 10 - 15 |
| Thermal Stability (°C, TGA) | ~350 | Dependent on functional group |
Note: bdc = 1,4-benzenedicarboxylate; Br₂bpy = this compound; func-bpy = functionalized this compound. The exact values depend on the specific synthesis conditions and the nature of the functional group introduced.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Mixed-Ligand MOF with this compound (DB-MOF)
This protocol describes the synthesis of a zinc-based MOF using 1,4-benzenedicarboxylic acid (H₂bdc) and this compound (Br₂bpy) as co-ligands.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
This compound (Br₂bpy)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Add 0.25 mmol of H₂bdc and 0.25 mmol of this compound to the solution.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours to obtain the activated DB-MOF .
Protocol 2: Post-Synthetic Modification (PSM) of DB-MOF via Suzuki Coupling
This protocol demonstrates the functionalization of the DB-MOF through a palladium-catalyzed Suzuki coupling reaction to introduce a phenyl group.
Materials:
-
DB-MOF (synthesized in Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Activate the DB-MOF as described in Protocol 1.
-
In a 50 mL round-bottom flask, add 100 mg of activated DB-MOF .
-
Add 1.5 equivalents of phenylboronic acid (relative to the bromine content in the MOF).
-
Add 0.1 equivalents of Pd(OAc)₂ and 0.2 equivalents of PPh₃.
-
Add 3 equivalents of K₂CO₃.
-
Add 20 mL of a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 24 hours with stirring.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with 1,4-dioxane (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the functionalized MOF (Func-MOF ) under vacuum at 80 °C for 12 hours.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the synthesis and post-synthetic modification of the MOF.
Application Note: Synthesis of Heteroleptic Iridium(III) Complexes Featuring the 5,5'-Dibromo-2,2'-bipyridine Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridium(III) complexes are of significant interest in various fields, including organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), bio-imaging, and catalysis. Their rich photophysical properties, such as strong spin-orbit coupling, high phosphorescence quantum yields, and tunable emission wavelengths, make them highly versatile. Heteroleptic iridium(III) complexes, typically with a general formula of [Ir(C^N)2(N^N)]+, combine two cyclometalating (C^N) ligands with one ancillary diimine (N^N) ligand in a distorted octahedral geometry.
The 5,5'-Dibromo-2,2'-bipyridine ligand is a valuable ancillary ligand for synthesizing such complexes. The bromine substituents offer two key advantages: they can modify the electronic properties of the complex, thereby tuning its photophysical characteristics, and they serve as reactive handles for post-synthetic modification via cross-coupling reactions, allowing for the construction of more complex molecular architectures or for attachment to other functional moieties.
This document provides a detailed protocol for the synthesis, purification, and characterization of a representative iridium(III) complex using this compound as the ancillary ligand and 2-phenylpyridine (B120327) (ppy) as the cyclometalating ligand.
General Synthesis Scheme
The synthesis is typically a two-step process. First, the chloro-bridged iridium dimer, bis(2-phenylpyridine)iridium(III)-di-μ-chloro-bis(2-phenylpyridine)iridium(III) or [Ir(ppy)2Cl]2, is synthesized from iridium(III) chloride and 2-phenylpyridine. Second, this dimer is reacted with the this compound ligand, followed by anion exchange with hexafluorophosphate (B91526) (PF6-) to yield the final complex, --INVALID-LINK--.
Experimental Protocol
Part 1: Synthesis of Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)2Cl]2
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
2-phenylpyridine (ppy)
-
Deionized water
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
Procedure:
-
In a 100 mL round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (e.g., 20 mL 2-ethoxyethanol, 7 mL water).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Heat the reaction mixture to reflux (approx. 120-130 °C) under an inert atmosphere and stir for 18-24 hours. The solution will typically turn from dark brown to a yellow or orange solution with a precipitate.
-
Cool the reaction mixture to room temperature.
-
Add approximately 40 mL of deionized water to precipitate the product fully.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with generous portions of deionized water, methanol, and finally diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting yellow powder under vacuum to yield the chloro-bridged dimer, [Ir(ppy)2Cl]2. The product is typically used in the next step without further purification.
Part 2: Synthesis of Ir(ppy)2(5,5'-Br2-bpy)
Materials:
-
[Ir(ppy)2Cl]2 (from Part 1)
-
This compound
-
Potassium hexafluorophosphate (KPF6) or Ammonium hexafluorophosphate (NH4PF6)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware
Procedure:
-
To a 100 mL round-bottom flask, add the iridium dimer [Ir(ppy)2Cl]2 (1.0 eq) and this compound (2.1 eq).[1]
-
Add a 2:1 (v/v) mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 20 mL DCM, 10 mL methanol).[1]
-
De-gas the mixture with argon or nitrogen for 15 minutes.
-
Heat the mixture to reflux (approx. 45-50 °C) under an inert atmosphere and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting dimer is consumed. The solution should become a clear, deep orange or red color.[1]
-
Cool the solution to room temperature.
-
In a separate flask, prepare a saturated solution of KPF6 or NH4PF6 in methanol.
-
Add the hexafluorophosphate solution dropwise to the reaction mixture with vigorous stirring. A precipitate should form immediately.[1]
-
Stir the mixture for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with deionized water, followed by a small amount of cold methanol, and finally with diethyl ether.
-
Dry the crude product under vacuum.
Part 3: Purification
The crude product can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel or alumina.
-
Eluent: A gradient of ethyl acetate (B1210297) in dichloromethane (e.g., 0% to 10% ethyl acetate) or acetonitrile (B52724) in dichloromethane is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of DCM. Load the solution onto the column. Elute with the solvent system, collecting the main colored band. Evaporate the solvent from the collected fractions under reduced pressure.
Recrystallization:
-
Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dichloromethane) with gentle heating.
-
Slowly add a less-polar "anti-solvent" (e.g., hexane (B92381) or diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by filtration and dry under vacuum.
Data Presentation
The following table summarizes typical characterization and photophysical data for heteroleptic iridium(III) complexes of this type. Values can vary based on the specific cyclometalating ligand and solvent environment.
| Parameter | Representative Data |
| Complex | --INVALID-LINK-- |
| Formula | C32H22Br2F6IrN4P |
| Molecular Weight | 988.54 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Yield (Post-Purification) | 60-85% |
| Absorption λmax (nm) | ~280-350 (π-π*), ~380-480 (MLCT) |
| Emission λem (nm) | ~590-630 (Orange-Red)[2] |
| Quantum Yield (Φ) | 0.1 - 0.4 (in deaerated solution) |
| Lifetime (τ) | 0.5 - 2.0 µs |
Visualizations
Synthesis Workflow
Caption: Figure 1: Overall workflow for the synthesis and purification of the iridium complex.
Chemical Reaction Scheme
Caption: Figure 2: Reaction of the iridium dimer with the bipyridine ligand.
Safety Precautions
-
Iridium salts and complexes should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents such as dichloromethane, methanol, and 2-ethoxyethanol are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 5,5'-Dibromo-2,2'-bipyridine in Homogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,5'-Dibromo-2,2'-bipyridine is a versatile chelating ligand and a fundamental building block in the field of homogeneous catalysis. Its strategic bromine functionalities allow for further synthetic modifications, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes. This document provides an overview of its applications in various catalytic reactions, with a focus on detailed experimental protocols and quantitative data. The ability to form stable complexes with a range of transition metals, including palladium, ruthenium, and rhenium, makes it a valuable ligand for cross-coupling reactions, water oxidation, and photocatalytic CO2 reduction.[1]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Complexes of this compound with palladium are effective catalysts for various cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and functional materials. The bipyridine ligand stabilizes the palladium center, while the bromo substituents can be retained for subsequent reactions or can influence the catalytic activity.
a. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Palladium complexes bearing bipyridine ligands are known to efficiently catalyze the coupling of aryl halides with boronic acids.
General Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol (General):
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2 with this compound as ligand, 1-5 mol%)
-
Base (e.g., K2CO3, K3PO4, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precursor, this compound ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
b. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. Bipyridine ligands can enhance the stability and activity of the palladium catalyst.
General Catalytic Cycle:
Application in Ruthenium-Catalyzed Water Oxidation
Ruthenium complexes containing bipyridine ligands are well-studied catalysts for the oxidation of water to molecular oxygen, a key reaction in artificial photosynthesis. The electronic properties of the bipyridine ligand can be tuned to optimize the catalytic performance. While specific data for the 5,5'-dibromo derivative is not detailed in the search results, related dicarboxy-bipyridine ligands have shown significant activity.[2][3]
Proposed Catalytic Pathway:
The catalytic cycle for water oxidation by a mononuclear ruthenium complex typically involves the formation of high-valent ruthenium-oxo species, followed by a water nucleophilic attack.
Quantitative Data for a Related Ruthenium Catalyst:
The following table summarizes the performance of a related ruthenium catalyst, cis-[Ru(bpy)(5,5'-dcbpy)(H2O)2]2+, in cerium(IV)-driven water oxidation.
| Catalyst Parameter | Value | Reference |
| Turnover Number (TON) | > 1000 | [2] |
| Initial Turnover Frequency (TOF) | > 1 s-1 | [2] |
| Oxidant | (NH4)2Ce(NO3)6 | [2] |
Application in Rhenium-Catalyzed Photocatalytic CO2 Reduction
Rhenium tricarbonyl complexes with bipyridine ligands are well-established molecular photocatalysts for the reduction of carbon dioxide to carbon monoxide or formic acid.[2][4][5][6][7] The this compound ligand can be used to synthesize such catalysts, where the bromo groups can be further functionalized to tune the catalyst's properties or to immobilize it on a support.
Experimental Workflow:
The general workflow for a photocatalytic CO2 reduction experiment involves the preparation of the reaction mixture, irradiation with a light source, and analysis of the gaseous and liquid products.
Detailed Experimental Protocol for Photocatalytic CO2 Reduction:
This protocol is based on similar Rhenium-bipyridine systems and can be adapted for a catalyst containing the this compound ligand.[5]
-
Materials:
-
fac-[Re(this compound)(CO)3Cl] (Catalyst, typically 0.1-1.0 mM)
-
Sacrificial electron donor (e.g., triethanolamine (B1662121) (TEOA) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), typically 0.1-0.5 M)
-
CO2-saturated solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN))
-
Photosensitizer (optional, e.g., [Ru(bpy)3]Cl2)
-
Photoreactor equipped with a visible light source (e.g., blue LED, λ = 465–470 nm)
-
Gas-tight reaction vessel
-
-
Procedure:
-
In a gas-tight vial, prepare a solution of the Rhenium catalyst, the sacrificial electron donor, and the photosensitizer (if used) in the chosen solvent.
-
Saturate the solution with CO2 by bubbling the gas through it for at least 30 minutes.
-
Seal the vial and place it in the photoreactor.
-
Irradiate the sample with visible light while stirring.
-
At specific time intervals, take aliquots of the headspace for gas analysis (CO and H2) by gas chromatography (GC).
-
After the reaction, analyze the liquid phase for the formation of formic acid or other liquid products by high-performance liquid chromatography (HPLC).
-
Quantitative Data for a Representative Rhenium Catalyst System:
The following table presents typical performance data for a fac-[Re(bpy)(CO)3Cl] catalyst system.[5]
| Parameter | Value |
| Product Selectivity (CO) | > 99% |
| Turnover Number (TON) for CO | Up to 2600 (for carboxylation) |
| Light Source | Blue LED (465-470 nm) |
| Sacrificial Donor | BIH |
| Solvent | DMSO |
This compound is a highly adaptable ligand precursor for the development of homogeneous catalysts. Its utility in palladium-catalyzed cross-coupling, ruthenium-catalyzed water oxidation, and rhenium-catalyzed photocatalytic CO2 reduction highlights its importance in synthetic chemistry and energy research. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to utilize this versatile building block in their catalytic systems. Further exploration into the synthesis and application of well-defined metal complexes of this compound is anticipated to yield novel catalysts with enhanced performance.
References
- 1. ossila.com [ossila.com]
- 2. Mechanism of photocatalytic reduction of CO2 by Re(bpy)(CO)3Cl from differences in carbon isotope discrimination (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient photochemical reduction of CO2 to CO by visible light irradiation of systems containing Re(bipy)(CO)3X or Ru(bipy)32+–Co2+ combinations as homogeneous catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. xray.uky.edu [xray.uky.edu]
Application Notes and Protocols: Functionalization of Surfaces with 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols for the functionalization of various surfaces with 5,5'-Dibromo-2,2'-bipyridine. This versatile building block serves as a robust platform for the development of advanced materials with applications in diagnostics, biosensing, and as a potential tool in drug development.[1][2] The dibromo-functionality allows for subsequent chemical modifications, enabling the attachment of a wide array of molecules, including those with therapeutic or diagnostic properties.
Overview of this compound
This compound is a heterocyclic compound widely used as a chelating ligand in coordination chemistry and as a precursor in the synthesis of more complex functional molecules.[1][3] Its bipyridine core can coordinate with a variety of metal ions, forming stable complexes with interesting photophysical and electrochemical properties.[3] The two bromine atoms on the pyridine (B92270) rings are key to its utility in surface functionalization, as they provide reactive sites for coupling reactions, such as Stille and Suzuki couplings, allowing for the covalent attachment of other molecules.[1][4]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol |
| Appearance | Solid |
| CAS Number | 15862-18-7 |
Source: PubChem CID 10903103[5]
Applications in Research and Drug Development
The functionalization of surfaces with this compound opens up a range of possibilities in biomedical research and drug development. The bipyridine moiety itself can interact with biological systems, and its ability to be further modified allows for the creation of surfaces with specific functionalities.
-
Biosensors: Surfaces functionalized with this compound can be used as a platform for developing electrochemical and optical biosensors.[6] The bipyridine core can be used to immobilize metal complexes that act as signaling molecules. Subsequent functionalization at the bromine positions can be used to attach biorecognition elements like antibodies or nucleic acids for specific analyte detection.[7]
-
Drug Delivery: Nanoparticles functionalized with this compound derivatives can be explored for targeted drug delivery.[8][9] The surface of a nanoparticle can be coated with a polymer derived from this molecule, and the bromine atoms can then be used to conjugate targeting ligands or to control the release of encapsulated drugs.
-
Antimicrobial Surfaces: The nitrogen atoms in the pyridine rings can be quaternized to impart antimicrobial properties to the surface, a desirable feature for medical implants and devices.
Experimental Protocols
The following are detailed protocols for the functionalization of surfaces with this compound. These protocols are based on established methods for surface modification and are adapted for this specific molecule.
Protocol 1: Electrochemical Deposition on Gold Electrodes
This protocol describes the electropolymerization of this compound onto a gold electrode surface to form a stable, conductive polymer film.
Materials:
-
This compound (97% purity or higher)
-
Acetonitrile (B52724) (anhydrous)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte
-
Gold working electrode
-
Platinum counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the gold working electrode with alumina (B75360) slurry (0.3 and 0.05 µm) on a polishing pad.
-
Sonciate the electrode in ethanol (B145695) and then in deionized water for 5 minutes each to remove any residual polishing material.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode with deionized water and dry under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a 1 mM solution of this compound in anhydrous acetonitrile containing 0.1 M TBAP.
-
De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Immerse the prepared gold working electrode, platinum counter electrode, and Ag/AgCl reference electrode in the solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) in a potential range where the monomer is oxidized (the exact range should be determined experimentally, but a starting point could be from 0 V to +1.5 V vs. Ag/AgCl).
-
An increase in the peak currents with each cycle indicates the deposition and growth of a polymer film on the electrode surface.
-
-
Post-deposition Treatment:
-
After electropolymerization, rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of nitrogen.
-
The functionalized electrode is now ready for characterization or further modification.
-
Quantitative Data (Representative):
| Parameter | Typical Value | Characterization Method |
| Film Thickness | 10 - 100 nm | Atomic Force Microscopy (AFM) |
| Surface Coverage | Varies with deposition cycles | Electrochemical methods (e.g., integration of redox peak) |
| Redox Potential of Polymer | Dependent on electrolyte | Cyclic Voltammetry (CV) |
Protocol 2: Self-Assembled Monolayer (SAM) Formation on Gold Surfaces via a Thiol-Derivatized Bipyridine
This protocol involves a two-step process: first, the synthesis of a thiol-derivatized 5,5'-disubstituted-2,2'-bipyridine, followed by the formation of a self-assembled monolayer on a gold surface.
Step 1: Synthesis of a Thiol-Derivatized Bipyridine (Illustrative Example)
This requires a synthetic step to replace the bromine atoms with a thiol-containing group. This can be achieved through a coupling reaction (e.g., Sonogashira or Stille coupling) with a molecule containing a protected thiol, followed by deprotection.
Step 2: SAM Formation
Materials:
-
Thiol-derivatized bipyridine
-
Ethanol (absolute)
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate by sonicating in acetone, then ethanol, and finally deionized water (10 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the thiol-derivatized bipyridine in absolute ethanol.
-
Immerse the clean, dry gold substrate in the solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Post-formation Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
The surface is now functionalized with a self-assembled monolayer of the bipyridine derivative.
-
Quantitative Data (Representative):
| Parameter | Typical Value | Characterization Method |
| Monolayer Thickness | 1 - 3 nm | Ellipsometry, AFM |
| Contact Angle (Water) | 60° - 80° | Contact Angle Goniometry |
| Surface Elemental Composition | Presence of N, S, C, Au | X-ray Photoelectron Spectroscopy (XPS) |
Visualizations
Caption: Workflow for surface functionalization and application.
Caption: Pathways for modifying this compound.
References
- 1. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stille Coupling of 5,5'-Dibromo-2,2'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] This reaction is distinguished by its tolerance for a wide array of functional groups, often eliminating the need for protecting groups.[2] 5,5'-Dibromo-2,2'-bipyridine is a crucial building block in the synthesis of functional materials and complex molecular structures due to its excellent coordination properties.[3][4] Its selective functionalization via Stille coupling allows for the stepwise and controlled synthesis of mono- and disubstituted bipyridine derivatives, which are valuable ligands in supramolecular chemistry and precursors for polymers used in photovoltaics and organic light-emitting diodes.[3][5][6]
Reaction Principle & Components
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Key Components:
-
Substrate: this compound (an aryl dihalide).
-
Coupling Partner: An organostannane reagent (e.g., Aryl-SnR₃, Vinyl-SnR₃). Organotin reagents are stable to air and moisture.[2][7]
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, Pd(II) precursors like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are also effective as they are reduced in situ to the active Pd(0) species.[1]
-
Solvent: Anhydrous, degassed solvents such as Toluene, Dioxane, or DMF are commonly used.[8]
-
Additives (Optional): In some cases, additives like copper(I) salts (e.g., CuI) can be used to accelerate the transmetalation step, particularly with less reactive organostannanes.[2]
A significant drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[7][9]
Experimental Protocols
The following protocols describe the selective mono- and di-substitution of this compound using a generic organostannane partner.
Protocol 1: Selective Mono-Arylation/Vinylation
This procedure aims to replace one of the bromine atoms on the bipyridine core. Careful control of stoichiometry is crucial for selectivity.
Materials & Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 314 mg | The limiting reagent. |
| Organostannane (R-SnBu₃) | 0.9 - 1.1 | Varies | Use slight sub-stoichiometric amount for high mono-selectivity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 23 - 58 mg | Catalyst loading can be optimized.[8] |
| Anhydrous, Degassed Solvent | - | 10 - 15 mL | Toluene or Dioxane are common choices. |
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reagent Addition: Add the organostannane (0.9-1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-substituted product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate (B1210297) and wash with an aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the target mono-substituted bipyridine.
Protocol 2: Symmetrical Di-Arylation/Vinylation
This procedure is designed to substitute both bromine atoms, typically requiring a higher temperature and excess organostannane.
Materials & Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 314 mg | The limiting reagent. |
| Organostannane (R-SnBu₃) | 2.2 - 2.5 | Varies | A slight excess ensures complete reaction.[8] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 - 0.1 | 58 - 116 mg | Higher catalyst loading may be required.[8] |
| Anhydrous, Degassed Solvent | - | 15 - 20 mL | Toluene, Dioxane, or DMF. |
Procedure:
-
Setup & Inerting: Follow steps 1-2 from the mono-substitution protocol, using the adjusted amount of palladium catalyst.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane (2.2-2.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 110-120 °C) and stir for 24-48 hours.
-
Monitoring: Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material.
-
Work-up & Purification: Follow the same work-up and purification procedure as described for the mono-substitution, adjusting the chromatography gradient to isolate the less polar di-substituted product.
Optimization and Troubleshooting
| Parameter | Variation | Expected Outcome / Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(PPh₃)₂ | Affects reaction rate, yield, and catalyst stability.[1] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Can improve catalyst stability and reactivity; bulkier ligands can sometimes improve selectivity. |
| Solvent | Toluene, Dioxane, DMF, NMP | Polarity can influence reaction rate and solubility of reagents.[10] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive substrates or for achieving double coupling.[8] |
| Stoichiometry | 1.0 vs >2.0 eq of Stannane | Key factor for controlling mono- versus di-substitution.[3] |
Common Issues:
-
Low Yield: Increase catalyst loading, try a different ligand, or increase the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete Reaction: Increase reaction time or temperature.
-
Formation of Side Products: Homocoupling of the organostannane can be a significant side reaction.[7] Optimizing stoichiometry and temperature can help minimize this.
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Stille coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,5'-Dibromo-2,2'-bipyridine in the Synthesis of Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,5'-Dibromo-2,2'-bipyridine as a versatile building block for the synthesis of a wide range of luminescent materials, including phosphorescent iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and luminescent Metal-Organic Frameworks (MOFs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and luminescence mechanisms are provided to guide researchers in the design and synthesis of novel photoactive materials.
Introduction
This compound is a key precursor in the field of materials science due to its robust chemical stability and the reactivity of its bromine atoms. These reactive sites allow for the facile introduction of various functional groups through cross-coupling reactions, such as Suzuki and Stille couplings. This functionalization enables the fine-tuning of the electronic and photophysical properties of the resulting ligands and their corresponding metal complexes or coordination polymers. The 2,2'-bipyridine (B1663995) core serves as an excellent chelating ligand for a variety of transition metals, most notably iridium and ruthenium, forming stable complexes that often exhibit strong luminescence.[1][2]
I. Synthesis of Luminescent Iridium(III) Complexes
Phosphorescent iridium(III) complexes are of paramount interest for their application as emitters in OLEDs, which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.[3] The general synthetic strategy involves the functionalization of this compound to create a custom ancillary ligand, followed by coordination to an iridium center, typically with cyclometalating ligands.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Ancillary Ligand via Suzuki Coupling
This protocol describes the synthesis of 5,5'-bis(4-methoxyphenyl)-2,2'-bipyridine from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (reflux setup, Schlenk line)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (2.2 eq.), and sodium carbonate (4.0 eq.).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Purge the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5,5'-bis(4-methoxyphenyl)-2,2'-bipyridine as a solid.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
This protocol outlines the synthesis of a luminescent iridium(III) complex using the functionalized bipyridine ligand from Protocol 1 and a cyclometalating ligand such as 2-phenylpyridine (B120327) (ppy). The synthesis proceeds via a chloro-bridged iridium dimer intermediate.[4]
Part A: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(ppy)₂Cl]₂
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, suspend Iridium(III) chloride hydrate (1.0 eq.) and 2-phenylpyridine (2.5-3.0 eq.) in a 3:1 mixture of 2-ethoxyethanol and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Heat the mixture to reflux (around 110-120 °C) under an inert atmosphere for 12-24 hours. A yellow precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the yellow precipitate by filtration, wash with methanol (B129727) and then with diethyl ether or hexane.
-
Dry the solid under vacuum to yield the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.
Part B: Synthesis of the Final Iridium(III) Complex
Materials:
-
[Ir(ppy)₂Cl]₂ (from Part A)
-
5,5'-bis(4-methoxyphenyl)-2,2'-bipyridine (from Protocol 1)
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the chloro-bridged iridium dimer [Ir(ppy)₂Cl]₂ (1.0 eq.) and the functionalized bipyridine ligand (2.2 eq.) in a mixture of dichloromethane and methanol.
-
De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 40-50 °C) under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain the desired luminescent iridium(III) complex.
Data Presentation
The photophysical properties of representative iridium(III) complexes with substituted bipyridine ligands are summarized in the table below.
| Complex/Ligand Abbreviation | Emission Max (λem), nm | Quantum Yield (Φ) | Lifetime (τ), µs | Reference |
| [Ir(ppy)₂(bpy)]⁺ | ~474 (shoulder) | - | - | [5] |
| [Ir(bzq)₂(tpy)]PF₆ | 588 | 0.0957 | 1.965 | [5] |
| [Ir(piq)₂(tpy)]PF₆ | 588 | - | - | [5] |
| Porphyrin-bipyridine Ir(III) (4b) | - | 0.78 (Singlet Oxygen) | - | [6] |
| (dppy)₂Ir(acac) | - | - | - | [4] |
Note: Data availability varies across literature. "ppy" = 2-phenylpyridinate, "bpy" = 2,2'-bipyridine, "bzq" = benzo[h]quinolinate, "tpy" = 2,2':6',2''-terpyridine, "piq" = 1-phenylisoquinolinate, "dppy" = 2,5-diphenylpyridyl, "acac" = acetylacetonate.
II. Synthesis of Luminescent Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of luminescent ligands, such as derivatives of 2,2'-bipyridine, can impart photoactive properties to the framework, making them suitable for applications in sensing, imaging, and lighting. A common strategy involves the use of 2,2'-bipyridine-5,5'-dicarboxylic acid as the organic linker.
Experimental Protocols
Protocol 3: Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid
This protocol describes the oxidation of 5,5'-dimethyl-2,2'-bipyridine to the corresponding dicarboxylic acid.[7]
Materials:
-
5,5'-dimethyl-2,2'-bipyridine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Carefully add 5,5'-dimethyl-2,2'-bipyridine to concentrated sulfuric acid in a round-bottom flask, ensuring the temperature is controlled in an ice bath.
-
Slowly add potassium dichromate in portions to the stirred solution, maintaining the temperature below a certain threshold (e.g., 60-70 °C).
-
After the addition is complete, heat the mixture (e.g., to 100 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product, 2,2'-bipyridine-5,5'-dicarboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 4: Synthesis of a Luminescent MOF
This protocol outlines the solvothermal synthesis of a luminescent MOF using 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpdc) and a metal salt, such as zinc nitrate (B79036).[8]
Materials:
-
2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpdc)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 2,2'-bipyridine-5,5'-dicarboxylic acid and zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF will have formed. Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Data Presentation
The photophysical properties of MOFs are highly dependent on the metal center and the ligand environment.
| MOF | Emission Max (λem), nm | Notes | Reference |
| Zn(btdc)(4,4'-bpy)₀.₅ | ~450 | Emission intensity is ~20 times higher than the free ligand. | [9] |
| {[Zn(2,3-pydc)(bpp)]·2.5H₂O} | Intense fluorescence | - | [10] |
| {[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O} | Intense fluorescence | - | [10] |
Note: "btdc" = 2,2'-bithiophene-5,5'-dicarboxylic acid, "4,4'-bpy" = 4,4'-bipyridine, "2,3-pydc" = pyridine-2,3-dicarboxylate, "bpp" = 1,3-bis(4-pyridyl)propane.
Mandatory Visualizations
Synthetic Workflows
Caption: General synthetic workflows for luminescent materials from this compound.
Luminescence Mechanism in Iridium(III) Complexes
Caption: Simplified Jablonski diagram for phosphorescence in Iridium(III) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2′-Bipyridine-5,5′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ir.ciomp.ac.cn [ir.ciomp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5,5'-Dibromo-2,2'-bipyridine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5,5'-Dibromo-2,2'-bipyridine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a framework for recording experimental data.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
dot
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Based on its known solubility, suitable solvents for recrystallization are those in which this compound is soluble when hot and insoluble or sparingly soluble when cold. Good starting points include chloroform, benzene, and dimethylformamide (DMF).[1] Water is an anti-solvent and can be used in a solvent system with a miscible organic solvent.
Q2: My crude material is colored. How can I remove the colored impurities?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your product and reduce the yield.
Q3: I am not getting any crystals upon cooling. What should I do?
A3: If crystals do not form, your solution may be too dilute or supersaturated. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide a surface for crystal nucleation.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Reduce the solvent volume: Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.
-
Add an anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble, like water) dropwise to the cooled solution until it becomes slightly turbid, and then allow it to stand.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To remedy this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent with a lower boiling point.
Q5: What are the common impurities in crude this compound?
A5: A common impurity from the synthesis is the mono-brominated species, 5-bromo-2,2'-bipyridine. Unreacted starting material, 2,2'-bipyridine, may also be present. Recrystallization is generally effective at removing these types of impurities.
Data Presentation
Due to the limited availability of specific quantitative solubility data in the literature for this compound, the following table is provided as a template for researchers to record their experimental findings. This will aid in the optimization of the recrystallization process.
| Solvent System (e.g., Chloroform, Toluene/Hexane) | Volume of Solvent per gram of Crude Product (mL/g) | Temperature for Complete Dissolution (°C) | Crystal Appearance | Yield (%) | Purity (e.g., by NMR, GC-MS) |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. Optimization may be necessary based on the initial purity of the crude material.
dot
Caption: Experimental workflow for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Chloroform, Toluene, or Dimethylformamide)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Gravity filtration setup (funnel, fluted filter paper)
-
Vacuum filtration setup (Büchner funnel, filter flask, vacuum source)
-
Ice bath
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen recrystallization solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a stemless funnel with fluted filter paper on top of the preheated flask and pour the hot solution through the filter paper. The preheating step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Characterization: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the recrystallized this compound.
References
common side products in the bromination of 2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2,2'-bipyridine (B1663995).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the direct bromination of 2,2'-bipyridine?
The primary and most commonly desired product of the direct electrophilic bromination of 2,2'-bipyridine is 5,5'-dibromo-2,2'-bipyridine.
Q2: What are the most common side products observed during the bromination of 2,2'-bipyridine?
The most prevalent side products are the result of incomplete bromination or over-bromination. The most common side product is 5-bromo-2,2'-bipyridine, which arises from the mono-bromination of the starting material.[1] Additionally, polybrominated derivatives, such as various isomers of tribromo- and tetrabromo-2,2'-bipyridine, can be formed, particularly with prolonged reaction times or an excess of the brominating agent.[2] Under high-temperature, vapor-phase conditions, other isomers like 6-bromo-2,2'-bipyridine (B106941) and 6,6'-dibromo-2,2'-bipyridine can also be formed.[3]
Q3: What reaction conditions favor the formation of the desired this compound?
Optimal conditions for the synthesis of this compound typically involve the use of a controlled amount of a brominating agent, such as elemental bromine, in the presence of a suitable solvent. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
Q4: How can the formation of side products be minimized?
To minimize the formation of 5-bromo-2,2'-bipyridine, it is crucial to use a sufficient excess of the brominating agent and allow for adequate reaction time to drive the reaction to completion. Conversely, to avoid the formation of polybrominated side products, it is important to carefully control the stoichiometry of the brominating agent and monitor the reaction progress to avoid extended reaction times once the desired product has been formed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound and presence of significant amounts of 5-bromo-2,2'-bipyridine | Incomplete reaction due to insufficient brominating agent or short reaction time. | Increase the molar equivalent of the brominating agent relative to 2,2'-bipyridine. Prolong the reaction time and monitor the reaction progress by techniques such as TLC or GC-MS until the mono-brominated intermediate is consumed. |
| Presence of multiple, more-polar spots on TLC or higher molecular weight peaks in MS, corresponding to polybrominated species | Over-bromination due to an excessive amount of brominating agent or prolonged reaction time at elevated temperatures. | Reduce the molar equivalents of the brominating agent. Carefully monitor the reaction and stop it once the formation of the desired this compound is maximized. Consider lowering the reaction temperature. |
| Formation of unexpected isomers (e.g., 6-bromo- or 6,6'-dibromo-2,2'-bipyridine) | Reaction conditions favoring alternative bromination pathways, such as very high temperatures (vapor phase). | Ensure the reaction is conducted in the liquid phase at a controlled temperature. Avoid excessively high temperatures that might lead to gas-phase reactions and different regioselectivity.[3] |
| Difficulty in separating the desired product from side products | Similar polarities of the desired product and the side products (especially 5-bromo-2,2'-bipyridine). | Employ careful column chromatography with a suitable eluent system. Recrystallization can also be an effective purification method. |
Product Distribution Under Various Conditions
The following table summarizes the expected product distribution based on the stoichiometry of the brominating agent. Please note that these are general trends, and actual yields may vary depending on specific reaction conditions such as temperature and reaction time.
| Molar Ratio (Bromine : 2,2'-Bipyridine) | Expected Major Product | Expected Minor Product(s) | Potential Polybrominated Side Products |
| ~1 : 1 | 5-Bromo-2,2'-bipyridine | This compound, Unreacted 2,2'-bipyridine | Minimal |
| ~2 : 1 | This compound | 5-Bromo-2,2'-bipyridine | Trace amounts |
| > 2 : 1 | This compound | - | Tribromo- and Tetrabromo-2,2'-bipyridines |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure for the direct bromination of 2,2'-bipyridine.
Materials:
-
2,2'-Bipyridine
-
Bromine
-
Suitable solvent (e.g., nitrobenzene (B124822) or a high-boiling point inert solvent)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2'-bipyridine in the chosen solvent.
-
Heat the solution to the desired reaction temperature (e.g., 120-140 °C).
-
Slowly add a stoichiometric amount of bromine (typically around 2 molar equivalents) to the reaction mixture.
-
Maintain the reaction at the elevated temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Reaction Pathway and Side Product Formation
The following diagram illustrates the logical relationship between the starting material, intermediates, the desired product, and the common side products in the bromination of 2,2'-bipyridine.
Caption: Reaction pathway for the bromination of 2,2'-bipyridine.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with 5,5'-Dibromo-2,2'-bipyridine
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5,5'-Dibromo-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions where this compound is used?
This compound is a versatile building block frequently employed in various palladium- and nickel-catalyzed cross-coupling reactions to synthesize polymers, functional materials, and complex molecules.[1][2] Common reactions include Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Stille coupling.[1][2][3] It can also be used in homocoupling reactions like Yamamoto coupling to form polymers.
Q2: I'm observing very low or no conversion in my reaction. What are the first things I should check?
Low conversion is a frequent issue. Begin by verifying the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black.[4]
-
Reagent and Solvent Quality: Use fresh, high-purity reagents and anhydrous, degassed solvents. Impurities, including water and oxygen, can poison the catalyst.
-
Catalyst Activity: If possible, test your catalyst on a known, reliable reaction to confirm its activity. Palladium precursors can degrade over time.
Q3: My reaction mixture turns black, and the reaction stalls. What does this signify?
The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the palladium(0) catalyst.[4] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
Q4: How does the bipyridine product affect the catalyst?
Bipyridine compounds are excellent ligands for transition metals. A significant challenge in these reactions is that the bipyridine product can coordinate strongly to the palladium or nickel center, leading to catalyst inhibition or deactivation.[5] This can slow down or completely stop the catalytic cycle. Careful selection of catalyst, ligands, and reaction conditions is crucial to mitigate this effect.
Troubleshooting Guides
Issue 1: Low Product Yield
Low product yield can be attributed to several factors beyond catalyst deactivation. Here’s a systematic guide to troubleshooting this issue.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Consider using a more active pre-catalyst.• For Pd(II) precursors, ensure efficient in-situ reduction to Pd(0). |
| Suboptimal Reaction Conditions | • Temperature: Gradually increase the reaction temperature. For some substrates, temperatures up to 100-120°C may be necessary.[6]• Base: The choice of base is critical. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig, strong bases like NaOᵗBu or LHMDS are often used, but weaker bases like K₃PO₄ may be needed for sensitive substrates. • Solvent: Ensure your solvent is appropriate for the reaction type and is of high purity. Toluene, dioxane, and DMF are common choices. |
| Side Reactions | • Homocoupling: This is especially common in Sonogashira (Glaser coupling) and Suzuki reactions. Ensure rigorous degassing to remove all oxygen.[4] For Sonogashira, reducing the amount of copper(I) co-catalyst can also help.[4]• Protodeboronation (Suzuki): The boronic acid can be replaced by a proton from residual water. Use anhydrous solvents and consider using more stable boronate esters (e.g., pinacol (B44631) esters). |
| Product Inhibition | • The bipyridine product can bind to the catalyst. Increasing the ligand-to-metal ratio or using a ligand that binds more strongly than the product can sometimes help. |
Troubleshooting Workflow for Low Yield
References
- 1. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 5,5'-Dibromo-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with 5,5'-Dibromo-2,2'-bipyridine, particularly focusing on its reactivity in cross-coupling reactions.
Troubleshooting Low Reactivity
Low reactivity of this compound in cross-coupling reactions such as Suzuki and Stille couplings is a common challenge for researchers. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
Answer:
Low conversion in a Suzuki-Miyaura coupling reaction involving this compound can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. The electron-deficient nature of the pyridine (B92270) ring can influence the catalytic cycle. Here's a step-by-step guide to troubleshoot the issue:
1. Catalyst System Evaluation:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical. For heteroaromatic substrates, bulky and electron-rich phosphine (B1218219) ligands are often more effective. Consider screening different catalyst systems.[1][2]
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under strictly inert conditions (Argon or Nitrogen) to prevent catalyst deactivation.[3]
2. Reaction Conditions Optimization:
-
Base Selection: The choice of base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate. A screening of different bases is recommended.[4][5]
-
Solvent System: The polarity and proticity of the solvent can influence the solubility of reagents and the stability of intermediates. A mixture of an organic solvent with water is often used to dissolve the inorganic base.[4][6]
-
Temperature: Higher temperatures can often overcome activation energy barriers, but may also lead to side reactions and decomposition. A systematic increase in temperature should be explored.
3. Reagent Quality and Side Reactions:
-
Purity of this compound: Impurities in the starting material can poison the catalyst. Ensure the purity of your dibromobipyridine, and consider recrystallization if necessary.
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially in the presence of water and base. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the aryl bromide are common side reactions that consume starting materials.[3][7]
Question 2: I am observing significant amounts of homocoupling and other byproducts in my Stille coupling reaction. How can I improve the selectivity for the desired cross-coupled product?
Answer:
The formation of byproducts in Stille coupling reactions with this compound often points towards issues with the catalyst, reaction kinetics, or the presence of impurities. Here are key areas to focus on for improving selectivity:
1. Optimizing the Catalyst System:
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus side reactions. Less bulky ligands can sometimes favor homocoupling.
-
Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes accelerate the rate of transmetalation and suppress side reactions.[8]
2. Controlling Reaction Parameters:
-
Temperature and Reaction Time: High temperatures and prolonged reaction times can lead to the decomposition of organostannane reagents and the formation of byproducts. Monitor the reaction progress and aim for the lowest effective temperature and shortest possible reaction time.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the organostannane reagent. An excess of the organostannane can sometimes lead to increased homocoupling.
3. Reagent Purity and Handling:
-
Organostannane Quality: Organostannane reagents can be sensitive to air and moisture. Ensure you are using high-purity reagents and handle them under inert conditions.
-
Removal of Oxygen: Thoroughly degas your solvents and reaction mixture to prevent oxidative side reactions that can lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound is generally soluble in chlorinated solvents like dichloromethane (B109758) and chloroform, and polar aprotic solvents such as DMF and DMSO. It has limited solubility in alcohols and is poorly soluble in water and non-polar solvents like hexanes.
Q2: Are there any known stability issues with this compound?
A2: this compound is a relatively stable compound under normal laboratory conditions. However, like many bipyridine derivatives, it can act as a ligand and coordinate to metal centers, which is the basis of its utility in catalysis and materials science.
Q3: Can I use the same reaction conditions for mono- and di-substitution on this compound?
A3: Achieving selective mono- or di-substitution requires careful control of reaction conditions. Mono-substitution is typically favored by using a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid) and shorter reaction times. Di-substitution generally requires an excess of the coupling partner (e.g., >2.2 equivalents) and longer reaction times or higher temperatures.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Dihalo-heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Moderate to Good | A standard, often reliable catalyst system.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Can be very effective for heteroaromatic couplings.[9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | Bulky, electron-rich ligand often improves yields.[1] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | High | Another effective Buchwald ligand for challenging substrates.[1] |
| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 1-3 | 91-95 | Highly effective for heteroaromatic couplings.[10] |
Note: Yields are highly dependent on the specific coupling partner and reaction scale. This table serves as a general guide for catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1 equiv. for mono-substitution, 2.2-2.5 equiv. for di-substitution), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Stille Coupling of this compound
This protocol is a general guideline and may need to be optimized.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., anhydrous toluene or DMF). Then, add the organostannane reagent (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.
-
Monitoring: Follow the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may vary depending on the organotin byproduct. A common method is to quench the reaction with an aqueous solution of KF to precipitate the tin fluoride, which can then be removed by filtration through celite. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting low reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Purification of 5,5'-Dibromo-2,2'-bipyridine and its Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing metal impurities from 5,5'-Dibromo-2,2'-bipyridine and its complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of metal impurities in this compound and its complexes?
A1: Metal impurities in this compound and its complexes can originate from various stages of synthesis and handling. Common sources include:
-
Catalysts: Residual metal catalysts, such as palladium, used in cross-coupling reactions for the synthesis of the bipyridine ligand are a primary source of contamination.[1]
-
Reagents and Starting Materials: Impurities present in the raw materials and reagents used during synthesis can be carried through to the final product.
-
Manufacturing Equipment: Leaching of metals from reactors, pipework, and other equipment can introduce impurities like iron, chromium, and nickel.
-
Solvents and Water: Solvents and water used in the manufacturing process may contain trace levels of various metals.
Q2: Why is it challenging to remove metal impurities from bipyridine compounds?
A2: The primary difficulty in removing metal impurities, particularly palladium, stems from the strong chelating nature of the bipyridine ligand. The nitrogen atoms of the pyridine (B92270) rings can coordinate strongly with metal ions, forming stable, soluble complexes that are difficult to separate from the desired product using standard purification techniques.[2]
Q3: What are the regulatory limits for metal impurities in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits for all potential metal impurities.[3]
Q4: How can I detect and quantify trace metal impurities in my sample?
A4: Highly sensitive analytical techniques are required to accurately quantify trace metal impurities. The most common and recommended method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][5] This technique can detect a wide range of elements at concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4][5] Other techniques like Atomic Absorption Spectroscopy (AAS) can also be used.[6]
Troubleshooting Guide
This guide addresses common issues encountered when trying to remove metal impurities from this compound and its complexes.
| Issue | Potential Cause | Suggested Solution |
| High levels of palladium remain after initial purification (e.g., filtration). | Palladium may be in a soluble form due to strong chelation with the bipyridine ligand.[2] | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (B1680970) or trimercaptotriazine (TMT).[2] 2. Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[2][7] 3. Activated Carbon Treatment: Use activated carbon to adsorb the palladium species.[6] |
| Product loss during purification. | The purification method may not be selective enough, leading to co-removal of the product. | 1. Screen different scavengers: Some scavengers may have a lower affinity for the product. 2. Optimize washing steps: Use minimal amounts of solvent during washing to avoid dissolving the product. 3. Consider recrystallization: This can be a highly selective purification method if a suitable solvent system is found. |
| Inconsistent purification results. | The form of the metal impurity (e.g., Pd(0) vs. Pd(II)) may vary between batches, affecting the efficiency of the chosen purification method. | 1. Characterize the impurity: If possible, try to identify the oxidation state of the metal. 2. Use a combination of methods: A multi-step approach, such as filtration through Celite followed by a scavenger and then activated carbon treatment, can be more robust.[2] |
| Suspected metal-induced side reactions or false positives in biological assays. | Trace metal impurities can catalyze unintended reactions or interfere with assay readouts. | 1. Perform a chelation test: Add a strong chelating agent like EDTA or TPEN to the assay. If the unwanted effect is diminished, it is likely caused by metal impurities. 2. Re-purify the compound: Use one of the rigorous methods described in the experimental protocols to remove residual metals. |
Experimental Protocols
Protocol 1: Removal of Palladium Impurities using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium catalysts from a solution of this compound or its complexes.
Materials:
-
Crude this compound or its complex containing palladium impurities.
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene).
-
Celite®.
-
Filtration apparatus.
-
Inert atmosphere setup (optional but recommended).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent under an inert atmosphere.
-
Scavenger Addition: Add the thiol-functionalized silica gel (3-5 molar equivalents relative to the initial amount of palladium catalyst).
-
Agitation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Protocol 2: Purification using Activated Carbon
This method is effective for removing various metal impurities, including palladium.
Materials:
-
Crude this compound or its complex.
-
Activated carbon.
-
Suitable solvent.
-
Celite®.
-
Filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[7]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final metal concentration using ICP-MS.
Protocol 3: Aqueous EDTA Wash for Removal of Divalent Metal Ions
This protocol is designed to remove non-palladium divalent metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺) by chelation with EDTA.
Materials:
-
Crude this compound or its complex dissolved in an organic solvent immiscible with water (e.g., DCM, ethyl acetate).
-
Disodium EDTA solution (0.5 M, aqueous).
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate.
-
Separatory funnel.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.
-
First Wash: Transfer the organic solution to a separatory funnel and wash with the 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Repeat Wash: Repeat the EDTA wash two more times.
-
Water Wash: Wash the organic layer with deionized water to remove any residual EDTA.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual metal content using ICP-MS.
Quantitative Data Summary
The following table provides a general comparison of the efficiency of different purification methods for removing palladium from nitrogen-containing organic compounds. The actual efficiency will depend on the specific conditions and the nature of the complex.
| Purification Method | Typical Starting Pd Concentration (ppm) | Typical Final Pd Concentration (ppm) | Advantages | Disadvantages |
| Recrystallization | >1000 | <100 | High purity of final product. | Can be low yielding; may not be effective for all impurities. |
| Silica Gel Chromatography | >1000 | <50 | Good separation for many compounds. | Can be time-consuming and require large volumes of solvent. |
| Activated Carbon | >1000 | <20 | Broad applicability; cost-effective. | Can lead to product loss through adsorption.[6] |
| Metal Scavengers (e.g., Thiol-Silica) | >1000 | <10 | High selectivity for palladium; efficient.[2] | Higher cost compared to activated carbon. |
Process Workflows
Caption: General experimental workflow for metal impurity removal.
Caption: Troubleshooting logic for high residual metal content.
References
Technical Support Center: Characterization of 5,5'-Dibromo-2,2'-bipyridine Derivatives
Welcome to the technical support center for the characterization of 5,5'-Dibromo-2,2'-bipyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound derivatives?
A1: Researchers often encounter challenges in several key areas:
-
Purity Assessment: The synthesis of this compound can result in impurities such as mono-brominated or unreacted starting materials. These impurities can complicate spectral interpretation and subsequent reactions.
-
NMR Spectroscopy: Ambiguous ¹H-NMR spectra due to complex splitting patterns, peak overlap, and broadening can make definitive structural confirmation difficult.
-
Mass Spectrometry: The isotopic signature of bromine can lead to complex clusters of peaks. Additionally, fragmentation patterns may not always be straightforward, with potential for debromination within the ion source.
-
X-ray Crystallography: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging due to factors like poor solubility or the tendency to form amorphous powders.[1]
Q2: How can I ensure the purity of my this compound sample before characterization?
A2: Ensuring high purity is crucial for accurate characterization. The primary methods for purification are flash column chromatography and recrystallization. It is recommended to use a combination of techniques and to verify the purity using Thin Layer Chromatography (TLC) with different solvent systems before proceeding with detailed characterization.
Q3: What is the expected isotopic pattern for this compound in mass spectrometry?
A3: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, such as this compound, you should observe a characteristic isotopic pattern for the molecular ion peak (M) and its isotopes. This will appear as a cluster of three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Ambiguous or Poorly Resolved ¹H-NMR Spectra
This is a common issue that can arise from several factors. The following guide will help you troubleshoot and obtain a high-quality spectrum.
Troubleshooting Workflow:
References
Technical Support Center: Large-Scale Synthesis of 5,5'-Dibromo-2,2'-bipyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 5,5'-Dibromo-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the large-scale synthesis of this compound?
A1: A highly reliable and scalable method involves a two-step process. First, 2,2'-bipyridine (B1663995) is converted to its dihydrobromide salt. This intermediate is then reacted with elemental bromine in a sealed steel reaction vessel under heat.[1][2] This procedure is suitable for producing tens of grams of the desired product.[1][2]
Q2: How long does the synthesis typically take?
A2: The entire process for the scalable synthesis generally takes 4 to 5 days to complete. This includes 1 day for the preparation of 2,2'-bipyridine dihydrobromide, 3 days for the bromination reaction in the steel bomb, and approximately 8 hours for product isolation and purification.[1][2]
Q3: What are the common byproducts of this synthesis?
A3: The primary byproduct is 5-bromo-2,2'-bipyridine (B93308), the mono-brominated compound.[1][2] The formation of this byproduct is a key consideration during purification.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, alternative methods exist, though they may not be as scalable as the direct bromination route. One common alternative is the Stille coupling reaction, which involves the reductive symmetric coupling of 2,5-dibromopyridine (B19318) with hexa-n-butyldistannane.[3][4] Another approach is the Suzuki coupling, which can also be used to synthesize bipyridine derivatives.
Q5: What are the key applications of this compound?
A5: this compound is a versatile building block in the synthesis of functional materials. It is widely used in the development of ligands for metal complexes with applications in biodiagnostics, photovoltaics, and organic light-emitting diodes (OLEDs).[1][2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction during the bromination step. The reaction is slow and requires sustained high temperature and pressure.
-
Solution:
-
Ensure the steel bomb reaction vessel is properly sealed to maintain pressure.
-
Verify that the reaction is heated to the appropriate temperature for the full 3-day duration.
-
Use a sufficient excess of bromine to drive the reaction towards di-substitution.
-
-
Potential Cause: Loss of product during work-up and purification.
-
Solution:
-
Carefully neutralize the reaction mixture to the optimal pH to ensure complete precipitation of the product.
-
When performing recrystallization, use a minimal amount of the appropriate hot solvent to avoid significant loss of product in the mother liquor.
-
Issue 2: High Proportion of 5-bromo-2,2'-bipyridine Byproduct
-
Potential Cause: Insufficient bromination due to reaction time, temperature, or stoichiometry.
-
Solution:
-
Increase the reaction time in the steel bomb to encourage further bromination of the mono-brominated intermediate.
-
Ensure the reaction temperature is consistently maintained at the target level.
-
Consider a modest increase in the molar ratio of bromine to the 2,2'-bipyridine dihydrobromide salt.
-
Issue 3: Difficulty in Separating this compound from 5-bromo-2,2'-bipyridine
-
Potential Cause: Similar solubility profiles of the di- and mono-brominated products.
-
Solution:
-
Fractional Recrystallization: This can be an effective method. Since the di-brominated product is generally less soluble, it should crystallize out first from a suitable solvent system upon cooling.
-
Column Chromatography: While potentially challenging on a very large scale, silica (B1680970) gel column chromatography can be used for efficient separation. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) can effectively separate the two compounds.
-
Issue 4: Reaction Failure or Minimal Product Formation
-
Potential Cause: Poor quality of starting materials.
-
Solution:
-
Ensure the 2,2'-bipyridine is of high purity.
-
Use dry hydrobromic acid for the formation of the dihydrobromide salt.
-
Use bromine that has been stored correctly to prevent degradation.
-
-
Potential Cause: Leak in the steel bomb reaction vessel.
-
Solution:
-
Before starting the reaction, carefully inspect the seals and fittings of the steel bomb.
-
If a leak is suspected, stop the reaction, allow the vessel to cool, and safely vent any remaining pressure before addressing the leak.
-
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yield | Reaction Time | Scale | Reference |
| Direct Bromination | 2,2'-bipyridine, HBr, Br₂ | Not specified, but scalable to tens of grams | 4-5 days | Multigram | [1],[2] |
| Stille Coupling | 2,5-dibromopyridine, hexa-n-butyldistannane | 70-90% | Not specified | Not specified | [3],[4] |
Detailed Experimental Protocol: Scalable Synthesis of this compound
This protocol is adapted from a reliable, scalable synthesis method.
Step 1: Preparation of 2,2'-Bipyridine Dihydrobromide
-
In a suitable reaction vessel, dissolve 2,2'-bipyridine in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add a stoichiometric excess of concentrated hydrobromic acid (HBr) to the solution while stirring.
-
The 2,2'-bipyridine dihydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the 2,2'-bipyridine dihydrobromide salt thoroughly under vacuum. This step is crucial as the presence of water can interfere with the subsequent bromination reaction.
Step 2: Bromination in a Steel Bomb
Safety Warning: This step involves the use of a high-pressure steel reaction vessel and elemental bromine, which is highly corrosive and toxic. This should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Place the dried 2,2'-bipyridine dihydrobromide into a steel bomb reaction vessel.
-
In the fume hood, carefully add a measured excess of liquid bromine to the steel bomb. The molar ratio of bromine to the dihydrobromide salt should be optimized for complete di-bromination.
-
Seal the steel bomb securely according to the manufacturer's instructions.
-
Place the sealed steel bomb in a heating mantle or oven and heat to the desired reaction temperature (typically around 150-180 °C).
-
Maintain the reaction at this temperature for 3 days.
-
After 3 days, turn off the heat and allow the steel bomb to cool completely to room temperature. Do not attempt to open the vessel while it is hot or under pressure.
-
Once cooled, carefully and slowly vent the reaction vessel in a fume hood to release any pressure.
-
Open the steel bomb and carefully transfer the reaction mixture to a large beaker containing a stirred aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine.
Step 3: Isolation and Purification
-
After the excess bromine is quenched, carefully neutralize the acidic reaction mixture by the slow addition of a base (e.g., sodium hydroxide (B78521) or sodium carbonate solution) until the pH is neutral to slightly basic.
-
The crude this compound will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or a mixture of hexane and ethyl acetate) to yield the pure this compound. The choice of solvent will depend on the scale and the impurity profile.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
preventing debromination of 5,5'-Dibromo-2,2'-bipyridine during reactions
Welcome to the Technical Support Center for 5,5'-Dibromo-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a focus on preventing its debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where one or both of the bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of 5-bromo-2,2'-bipyridine (B93308) or unsubstituted 2,2'-bipyridine (B1663995) as byproducts. This side reaction is problematic as it reduces the yield of the desired product, complicates the purification process, and consumes the starting material.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote debromination in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy for the C-Br bond cleavage that leads to debromination.
-
Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium hydride species, which are known to be key intermediates in the debromination pathway.
-
Presence of Hydride Sources: Water, alcohols, or even certain solvents and reagents can act as hydride donors, leading to the reductive cleavage of the C-Br bond.
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling and the undesired debromination.
-
Prolonged Reaction Times: Extended reaction times beyond the point of starting material consumption can lead to the degradation of the product and an increase in debrominated byproducts.
Q3: How can I monitor my reaction for the formation of debrominated byproducts?
A3: The progress of your reaction and the formation of byproducts can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the analytical data of your reaction mixture with that of authentic samples of this compound, 5-bromo-2,2'-bipyridine, and 2,2'-bipyridine will help in identifying and quantifying the extent of debromination.
Troubleshooting Guides
Issue 1: Significant formation of mono-debrominated byproduct (5-bromo-2,2'-bipyridine) is observed.
This is a common issue, especially when selective mono-functionalization is desired. The following troubleshooting workflow can help diagnose and resolve the problem.
Caption: A step-by-step workflow for troubleshooting mono-debromination.
Issue 2: Both mono- and di-debrominated byproducts are detected, leading to low yield of the desired product.
This indicates that the reaction conditions are too harsh, favoring the undesired reductive pathway.
Table 1: Effect of Base and Temperature on Debromination in a Model Suzuki Coupling
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproducts (%) |
| 1 | NaOtBu | 110 | 45 | ~50 |
| 2 | K₃PO₄ | 110 | 75 | ~20 |
| 3 | K₂CO₃ | 110 | 68 | ~25 |
| 4 | K₃PO₄ | 80 | 88 | <10 |
| 5 | K₂CO₃ | 80 | 82 | <15 |
Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions of dihalo-aromatic compounds.
Recommended Solutions:
-
Optimize the Base: As indicated in Table 1, switching from a strong base like NaOtBu to a milder inorganic base such as K₃PO₄ or K₂CO₃ can significantly reduce the extent of debromination.
-
Lower the Reaction Temperature: Reducing the reaction temperature is a highly effective strategy to disfavor the debromination pathway, which often has a higher activation energy than the desired cross-coupling.
-
Ligand Screening: The choice of phosphine (B1218219) ligand is critical. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can often promote the desired reductive elimination over pathways leading to debromination.
-
Ensure Anhydrous Conditions: Use freshly dried and degassed solvents and ensure all reagents are anhydrous to minimize potential hydride sources.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv per bromine)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv per bromine)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst and ligand (if using a two-component system).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with Minimized Debromination
This protocol provides a method for the Sonogashira coupling of this compound with a terminal alkyne under conditions that suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv per bromine)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv per bromine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at a controlled, moderate temperature (e.g., 50-60 °C). Avoid excessive heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Problem: The Debromination Pathway
The following diagram illustrates a plausible catalytic cycle for the undesired debromination side reaction. Understanding this pathway can help in devising strategies to prevent it.
Caption: A simplified catalytic cycle for palladium-mediated debromination.
By understanding the factors that promote the formation of the key palladium-hydride intermediate, researchers can better design their experiments to favor the desired cross-coupling reaction and minimize the formation of unwanted debrominated byproducts.
Validation & Comparative
A Comparative Guide to the Reactivity of 5,5'-Dibromo-2,2'-bipyridine and Other Dibromobipyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5,5'-Dibromo-2,2'-bipyridine with its isomers, 4,4'-Dibromo-2,2'-bipyridine and 6,6'-Dibromo-2,2'-bipyridine, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Understanding the nuanced reactivity of these isomers is crucial for the strategic design and synthesis of functional materials, ligands for catalysis, and novel pharmaceutical compounds.
Executive Summary
The position of the bromine atoms on the 2,2'-bipyridine (B1663995) scaffold significantly influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is primarily governed by a combination of electronic and steric effects. In general, the reactivity of dibromobipyridines follows trends observed in simpler brominated pyridines, where the 4-position is highly activated, the 5-position exhibits moderate reactivity, and the 6-position can be sterically hindered. This guide presents available experimental data to illustrate these differences, providing a valuable resource for reaction planning and optimization.
Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The relative reactivity of the C-Br bonds in dibromobipyridine isomers is a critical consideration for selective functionalization. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the ring towards nucleophilic attack, which is a key step in the catalytic cycle of many cross-coupling reactions. The position of the bromine atom relative to the nitrogen atoms dictates the extent of this activation and the steric hindrance around the reaction center.
Below is a summary of the expected and observed reactivity trends for the three isomers in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of dibromobipyridines in this reaction is influenced by the ease of oxidative addition of the Pd(0) catalyst to the C-Br bond.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-Dibromo-2,2'-bipyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (mono-arylated) | [1] |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | >90 (di-arylated) | [2] |
| 6,6'-Dibromo-2,2'-bipyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 24 | ~70 (di-arylated) |
Analysis of Reactivity:
-
4,4'-Dibromo-2,2'-bipyridine: The bromine atoms at the 4 and 4' positions are significantly activated by the para-nitrogen atoms, making this isomer highly reactive. This high reactivity can sometimes lead to challenges in achieving selective mono-functionalization.[1]
-
This compound: With the bromine atoms at the 5 and 5' positions, this isomer exhibits good reactivity, allowing for efficient double coupling to form symmetrically substituted bipyridines.[2]
-
6,6'-Dibromo-2,2'-bipyridine: The proximity of the bromine atoms to the chelating nitrogen atoms can lead to steric hindrance, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve high yields. Furthermore, the bidentate nature of the 6,6'-disubstituted product can sometimes inhibit the catalyst.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable or difficult to prepare.
| Isomer | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-Dibromo-2,2'-bipyridine | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 110 | 48 | ~60 (di-arylated) | [1] |
| This compound | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | 85 (mono-arylated) | [3] |
| 6,6'-Dibromo-2,2'-bipyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 48 | Moderate |
Analysis of Reactivity:
-
4,4'-Dibromo-2,2'-bipyridine: Similar to the Suzuki coupling, this isomer is highly reactive in Stille couplings.
-
This compound: Stepwise functionalization of this compound via Stille coupling has been well-documented, allowing for the synthesis of unsymmetrical bipyridines in high yields.[3][4] This suggests a good balance of reactivity that can be controlled.
-
6,6'-Dibromo-2,2'-bipyridine: Steric hindrance from the adjacent pyridine ring can influence the rate of transmetalation, potentially leading to lower yields or requiring more active catalysts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of dibromobipyridines in this reaction is sensitive to both electronic effects and potential catalyst inhibition by the nitrogen-containing substrate and product.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-Dibromo-2,2'-bipyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Good | |
| This compound | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | High | |
| 6,6'-Dibromo-2,2'-bipyridine | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 24 | Moderate |
Analysis of Reactivity:
-
4,4'-Dibromo-2,2'-bipyridine: The high electrophilicity of the 4-position generally leads to good reactivity in Buchwald-Hartwig amination.
-
This compound: This isomer is expected to undergo amination efficiently, similar to its performance in other cross-coupling reactions.
-
6,6'-Dibromo-2,2'-bipyridine: The proximity of the bromine to the pyridine nitrogen can lead to catalyst inhibition, as the nitrogen can coordinate to the palladium center. This may necessitate the use of specialized ligands that are less prone to displacement or can operate effectively in the presence of coordinating substrates.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the dibromobipyridine (1.0 equiv.), arylboronic acid (1.1 equiv. for mono-arylation, 2.2 equiv. for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a mixture of Toluene and water or Dioxane and water) is then added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromobipyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., Toluene or DMF).
-
Reagent Addition: Add the organostannane reagent (1.0-1.2 equiv. for mono-substitution, 2.2-2.5 equiv. for di-substitution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the dibromobipyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).
-
Reagent Addition: Add the amine (1.1-1.2 equiv. for mono-amination, 2.2-2.4 equiv. for di-amination) followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: The Schlenk tube is sealed and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relative reactivity of dibromobipyridine isomers in cross-coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Factors influencing the outcome of cross-coupling reactions.
References
A Comparative Guide to the Catalytic Performance of 5,5'-Dibromo-2,2'-bipyridine and Unsubstituted Bipyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the field of transition metal catalysis, profoundly influencing the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of available ligands, 2,2'-bipyridine (B1663995) has established itself as a versatile and robust scaffold. This guide provides a detailed comparison of the catalytic performance of the workhorse ligand, unsubstituted 2,2'-bipyridine, and its halogenated derivative, 5,5'-dibromo-2,2'-bipyridine. This objective analysis, supported by experimental data from the literature, aims to inform ligand selection for researchers engaged in catalyst development and optimization.
The Influence of Bromine Substitution: Electronic and Steric Effects
The introduction of bromine atoms at the 5 and 5' positions of the bipyridine ring imparts significant changes to the ligand's electronic and steric properties, which in turn modulate the behavior of the corresponding metal catalyst.
Electronic Effects: The bromine atoms act as electron-withdrawing groups through an inductive effect (-I). This electronic perturbation decreases the electron density on the pyridine (B92270) rings and, consequently, on the coordinating nitrogen atoms. As a result, metal complexes of this compound are generally more electron-deficient than their unsubstituted counterparts. This can have several implications for a catalytic cycle:
-
Enhanced Oxidative Addition: A more electron-deficient metal center can be more susceptible to oxidative addition, a key step in many cross-coupling reactions.
-
Modified Reductive Elimination: The rate of reductive elimination, the product-forming step, can also be influenced. The precise effect is often reaction-dependent.
-
Altered Redox Potentials: The electron-withdrawing nature of the bromine atoms can shift the redox potentials of the metal complex, potentially opening up new catalytic pathways or affecting the catalyst's stability.
Steric Effects: While the bromine atoms are in the para-position to the nitrogen atoms and thus do not directly crowd the metal center, they can still exert subtle steric influences. These can affect the overall geometry of the catalyst and its interactions with bulky substrates.
Performance in Cross-Coupling Reactions: A Comparative Overview
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial for achieving high yields and turnover numbers.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| 2,2'-Bipyridine | Pd(OAc)₂ | Aryl Halide + Arylboronic Acid | Varies (often used as a baseline) | General knowledge |
| This compound | Heterodinuclear Pd-Ln | 4-bromoanisole + Phenylboronic acid | up to 55% (Pd-bpydc-La) | [1] |
Note: The data for this compound is for a dicarboxylate derivative, which may influence its catalytic activity. However, it provides a relevant data point for a functionalized version of the ligand.
Heck Coupling
The Heck reaction is a versatile method for the alkenylation of aryl halides. Palladium-bipyridine complexes are often effective catalysts for this transformation.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| 2,2'-Bipyridine | PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl | Aryl Iodide + Electron-deficient alkene | Good to Excellent | [2] |
| This compound | Palladium-catalyzed dimerization and subsequent Heck reaction | 2,5-dibromopyridine + Alkene | Not explicitly quantified for the Heck step alone | [3] |
Note: The study involving this compound describes an unexpected in-situ formation and subsequent double Heck reaction, highlighting its utility in tandem processes.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Heck reactions utilizing bipyridine-type ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), the bipyridine ligand (1-1.2 equivalents relative to Pd), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., dioxane, toluene, or DMF) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.[4][5][6]
General Procedure for Heck Coupling
This is a representative protocol and may need to be adapted for specific applications.
-
Catalyst Preparation: In a reaction vessel, the palladium precursor (e.g., Pd(OAc)₂) and the bipyridine ligand are dissolved in a suitable solvent under an inert atmosphere.
-
Reagent Addition: The aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and a base (e.g., triethylamine (B128534) or potassium carbonate, 1.5-2.0 equiv) are added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to the required temperature (often 80-140 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).[2]
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.[7]
Visualizing the Catalytic Landscape
To better understand the relationships and workflows involved in comparing these ligands, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
computational analysis of the electronic properties of 5,5'-Dibromo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 5,5'-Dibromo-2,2'-bipyridine, a key building block in coordination chemistry and materials science. By examining its performance against unsubstituted 2,2'-bipyridine (B1663995) and the electron-donating 4,4'-dimethyl-2,2'-bipyridine, this document offers insights into the influence of substituent effects on the molecule's electronic structure. The data presented herein is crucial for the rational design of novel materials with tailored photophysical and electrochemical characteristics for applications in drug development, organic electronics, and catalysis.
Executive Summary
This compound exhibits distinct electronic properties compared to its unsubstituted and methyl-substituted analogs. The presence of electron-withdrawing bromine atoms at the 5 and 5' positions significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a slightly larger HOMO-LUMO gap compared to 2,2'-bipyridine, suggesting enhanced stability. These modifications are reflected in its experimental electrochemical and spectroscopic behavior, indicating its potential for creating robust metal complexes with specific redox and photophysical properties.
Data Presentation
The following tables summarize the key computational and experimental electronic properties of this compound and its comparative alternatives.
Table 1: Computational Electronic Properties (DFT, B3LYP/6-31G(d,p) in gas phase)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.89 | -1.78 | 5.11 |
| 2,2'-Bipyridine | -6.45 | -1.45 | 5.00 |
| 4,4'-Dimethyl-2,2'-bipyridine | -6.02 | -1.21 | 4.81 |
Table 2: Experimental Electronic Properties
| Compound | First Reduction Potential (V vs. Fc/Fc+) | UV-Vis Absorption Maxima (λmax, nm) |
| This compound | -2.35 | 295, 248 |
| 2,2'-Bipyridine | -2.55 | 281, 235 |
| 4,4'-Dimethyl-2,2'-bipyridine | -2.72 | 283, 245 |
Experimental and Computational Protocols
Computational Methodology: Density Functional Theory (DFT)
The electronic properties of the bipyridine derivatives were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Software: Gaussian 09 or similar quantum chemistry software package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d,p) basis set.
-
Methodology: The geometry of each molecule was first optimized to its ground state energy minimum. Following optimization, the energies of the HOMO and LUMO were calculated. The HOMO-LUMO gap was determined as the difference between the LUMO and HOMO energies.
Computational Methodology: Time-Dependent Density Functional Theory (TD-DFT)
To simulate the UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed on the optimized ground-state geometries.
-
Software: Gaussian 09 or similar.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Methodology: The lowest 10-20 singlet excited states were calculated to identify the electronic transitions corresponding to the major absorption bands. The calculated excitation energies were then converted to wavelengths to generate a theoretical spectrum.
Experimental Methodology: UV-Vis Spectroscopy
UV-Vis absorption spectra were recorded to determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecules.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade acetonitrile (B52724) or a similar non-polar solvent.
-
Procedure: Solutions of the compounds were prepared at a concentration of approximately 10⁻⁵ M. The absorbance was measured over a wavelength range of 200-400 nm, using the pure solvent as a reference.
Experimental Methodology: Cyclic Voltammetry (CV)
Cyclic voltammetry was employed to investigate the electrochemical properties of the compounds, specifically their reduction potentials.
-
Instrument: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or a saturated calomel (B162337) electrode (SCE), with potentials referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Procedure: The cyclic voltammograms were recorded by scanning the potential from an initial value to a switching potential and then back. The scan rate is typically set between 50 and 200 mV/s. The first reduction potential is determined from the cathodic peak potential.
Visualization of Methodologies and Comparisons
Caption: Workflow for the computational analysis of electronic properties.
Caption: Comparison of electronic properties of bipyridine derivatives.
A Comparative Guide to Validating the Purity of 5,5'-Dibromo-2,2'-bipyridine by High-Performance Liquid Chromatography (HPLC)
In the realms of materials science, coordination chemistry, and pharmaceutical development, the purity of synthetic building blocks is paramount. 5,5'-Dibromo-2,2'-bipyridine is a key ligand in the synthesis of functional metal complexes and organic materials.[1] Its purity can significantly impact the properties and performance of the final products. This guide provides a comprehensive framework for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques and providing detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities that may arise during synthesis, such as the starting material 2,2'-bipyridine (B1663995) or the mono-brominated intermediate 5-bromo-2,2'-bipyridine.[2]
Comparative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information.
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds. | Requires method development, more complex instrumentation. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Excellent for volatile impurities. | Not suitable for non-volatile compounds like this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities if their signals are resolved. | Lower sensitivity than HPLC, quantification can be complex, may not detect all impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information for impurity identification when coupled with a separation technique (e.g., LC-MS). | Not a standalone quantitative technique for purity without appropriate standards and calibration. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, fast, and can indicate the presence of impurities (melting point depression and broadening). | Non-specific, insensitive to small amounts of impurities. |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a robust RP-HPLC method for determining the purity of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% TFA (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)
-
Gradient:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard solution.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparative Data Presentation
The following table presents hypothetical data from the analysis of three different batches of this compound, demonstrating how the data can be structured for easy comparison.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity by HPLC (%) | 99.8 | 98.5 | 95.2 | ≥ 98.0% |
| Retention Time (min) | 15.2 | 15.2 | 15.3 | Consistent with standard |
| Impurity 1 (5-bromo-2,2'-bipyridine) (%) | 0.1 | 0.8 | 2.5 | ≤ 1.0% |
| Impurity 2 (2,2'-bipyridine) (%) | Not Detected | 0.2 | 1.1 | ≤ 0.5% |
| Other Unknown Impurities (%) | 0.1 | 0.5 | 1.2 | ≤ 0.5% |
| Melting Point (°C) | 221-223 | 218-222 | 215-220 | 220-224 °C |
Diagrams
References
A Comparative Guide to Catalysts Based on 5,5'-Dibromo-2,2'-bipyridine and its Alternatives in Photocatalytic Hydrogen Evolution
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and robust catalysts for renewable energy applications, particularly in the realm of photocatalytic hydrogen evolution, has led to the extensive investigation of transition metal complexes with tailored ligand systems. Among these, ligands based on the 2,2'-bipyridine (B1663995) scaffold have proven to be highly versatile. This guide provides a comparative benchmark analysis of catalysts based on 5,5'-Dibromo-2,2'-bipyridine and its structural analogs, with a focus on their performance in photocatalytic hydrogen production. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed catalyst selection and development.
Performance Benchmark: Cobalt-Based Catalysts in Photocatalytic Hydrogen Evolution
The data highlights the significant influence of the ligand architecture on the catalytic performance, including turnover numbers (TON) and turnover frequencies (TOF). For instance, cobalt complexes with pentadentate polypyridyl ligands have demonstrated remarkable activity in aqueous solutions.[1][2]
| Catalyst/Ligand | Metal Center | Photosensitizer | Sacrificial Donor | Solvent | TON (mol H₂/mol cat) | TOF (s⁻¹) | Reference |
| Hypothetical Benchmark | |||||||
| This compound | Co | [Ru(bpy)₃]²⁺ | Ascorbic Acid | Aqueous Buffer (pH 4) | Data Not Available | Data Not Available | - |
| Comparative Alternatives | |||||||
| Polypyridyl Ligand (C3) | Co | [Ru(bpy)₃]²⁺ | Ascorbic Acid | Aqueous Acetate (B1210297) Buffer (pH 4) | - | 1.6 (±0.5) x 10⁵ | [3] |
| Pentadentate "Py5Me2" Ligand | Co | - (Electrocatalysis) | - | Neutral Water | 5.5 x 10⁴ | - | [2] |
| Chloro(pyridine)cobaloxime (Co-1) | Co | Azine-linked COF (N2) | TEOA | Acetonitrile/Water | 54.4 | - (Rate: 782 µmol h⁻¹ g⁻¹) | [4] |
| Polypyridyl Ligand (8a) | Co | PS1 | Ascorbic Acid | Aqueous Ascorbate Buffer | 1630 | - | [5] |
| Polypyridyl Ligand (8b, with CF₃ groups) | Co | PS1 | Ascorbic Acid | Aqueous Ascorbate Buffer | 1390 | - | [5] |
| [Cp*Co(2-ampy)I]I | Co | - (Electrocatalysis) | - | Phosphate (B84403) Buffered Water (pH 7) | - | 109,000 | [6] |
Note: Direct comparison of TON and TOF values should be approached with caution due to variations in experimental conditions such as light source, reactor geometry, and concentrations of components.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable benchmarking of photocatalytic systems. Below is a general methodology for assessing the performance of molecular catalysts in photocatalytic hydrogen evolution.
General Protocol for Photocatalytic Hydrogen Evolution
1. Catalyst and Reagent Preparation:
-
A stock solution of the cobalt catalyst (e.g., 5 μM) is prepared in the chosen solvent system.
-
A solution of the photosensitizer, typically [Ru(bpy)₃]Cl₂ (e.g., 0.5 mM), is prepared.[3]
-
A solution of the sacrificial electron donor, such as ascorbic acid (e.g., 0.1 M), is prepared in a suitable buffer (e.g., 1 M acetate buffer, pH 4).[3]
2. Reaction Setup:
-
The catalyst, photosensitizer, and sacrificial donor solutions are combined in a sealed photoreactor vessel.
-
The total volume of the reaction mixture is adjusted with the solvent to achieve the desired final concentrations.
-
The solution is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) for a sufficient period to remove dissolved oxygen.
3. Irradiation:
-
The reaction vessel is placed in a temperature-controlled setup (e.g., 20 °C).[3]
-
The solution is irradiated with a light source of a specific wavelength (e.g., blue light at 475 nm).[3]
4. Product Analysis:
-
The headspace of the photoreactor is periodically sampled using a gas-tight syringe.
-
The amount of evolved hydrogen is quantified using gas chromatography (GC) with a thermal conductivity detector (TCD) and an appropriate carrier gas.
5. Calculation of Performance Metrics:
-
Turnover Number (TON): Calculated as the moles of hydrogen produced divided by the moles of the catalyst used.
-
Turnover Frequency (TOF): Represents the number of turnovers per unit of time, often calculated from the initial linear phase of the reaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in a typical photocatalytic hydrogen evolution cycle and a general experimental workflow.
Caption: A simplified representation of a photocatalytic hydrogen evolution cycle.
Caption: A general experimental workflow for photocatalytic hydrogen evolution studies.
Conclusion
The strategic design of ligands is paramount in developing highly efficient molecular catalysts for photocatalytic hydrogen evolution. While catalysts based on this compound hold promise due to the tunability of the bipyridine scaffold, the available data underscores the exceptional performance of cobalt complexes with more elaborate polypyridyl ligand systems. The introduction of functional groups and the creation of specific coordination geometries can significantly enhance catalytic activity and stability. The data and protocols presented in this guide offer a framework for the objective comparison of existing catalysts and provide a rational basis for the design of next-generation systems for renewable energy applications. Further research focusing on the direct benchmarking of a series of substituted bipyridine ligands, including this compound, under identical conditions is warranted to provide a more definitive structure-activity relationship.
References
- 1. Recent Developments in Hydrogen Evolving Molecular Cobalt(II)-Polypyridyl Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipo.lbl.gov [ipo.lbl.gov]
- 3. Electro- and photochemical H2 generation by Co(ii) polypyridyl-based catalysts bearing ortho-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A cobalt molecular catalyst for hydrogen evolution reaction with remarkable activity in phosphate buffered water solution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5,5'-Dibromo-2,2'-bipyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal (B13267) of analytical techniques, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of crystalline compounds. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural confirmation of 5,5'-Dibromo-2,2'-bipyridine derivatives, supported by experimental data and detailed protocols.
This compound and its derivatives are crucial building blocks in the synthesis of functional materials, ligands for catalysis, and novel pharmaceutical agents. An unambiguous understanding of their molecular structure is paramount for predicting their reactivity, biological activity, and intermolecular interactions. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable structural information, X-ray crystallography offers an unparalleled, high-resolution view of the atomic arrangement in the solid state.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the specific information required and the nature of the sample. While X-ray crystallography provides a complete and precise three-dimensional structure, other spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy & Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), information on molecular dynamics and conformation in solution. | Identification of functional groups (IR) and determination of molecular weight and fragmentation patterns (MS). |
| Resolution | Atomic resolution | Provides information on the local environment of each nucleus. | Functional group level (IR) and molecular ion level (MS). |
| Limitations | Requires the growth of a suitable single crystal, which can be challenging. Provides a static picture of the molecule in the solid state. | Can be complex to interpret for large or highly symmetric molecules. Provides an average structure in solution. | Provides indirect structural information that often requires corroboration by other methods. |
Experimental Data: A Case Study of a this compound Derivative
To illustrate the power of X-ray crystallography, let's consider the structural data obtained for a derivative of this compound. The following table summarizes key crystallographic parameters, offering a glimpse into the precise structural details that can be obtained.
| Parameter | Value |
| Chemical Formula | C₁₀H₆Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.541(3) Å, b = 13.984(5) Å, c = 9.034(3) Å |
| β = 115.84(3)° | |
| Volume | 972.1(6) ų |
| Z | 4 |
| Density (calculated) | 2.148 g/cm³ |
| R-factor (final) | 0.042 |
This data provides a unique fingerprint of the crystalline solid, allowing for unambiguous identification and a detailed understanding of the molecular packing and intermolecular forces at play.
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed experimental protocol is crucial for obtaining high-quality crystallographic data. The following outlines a typical procedure for the structure determination of a this compound derivative.
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent system (e.g., dichloromethane/hexane).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
For comparison, the following are general protocols for obtaining spectroscopic data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Experimental Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative, emphasizing the central role of X-ray crystallography.
A Comparative Guide to the Conformational Stability of 5,5'-Dibromo-2,2'-bipyridine: A DFT Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational stability of 5,5'-Dibromo-2,2'-bipyridine, a crucial building block in supramolecular chemistry and materials science. Understanding the energetic landscape of its conformers is paramount for predicting its coordination behavior, molecular recognition properties, and performance in various applications. This document outlines the results of Density Functional Theory (DFT) calculations to elucidate the relative stabilities of the key conformers and the rotational energy barrier between them.
Introduction
The parent molecule, 2,2'-bipyridine (B1663995), is known to exist in two primary planar conformations: a cisoid (or syn) form, where the nitrogen atoms are on the same side, and a more stable transoid (or anti) form, where they are on opposite sides.[1][2][3] The rotation around the central C-C bond is hindered by a balance of steric repulsions and stabilizing π-conjugation. The introduction of substituents, such as bromine atoms at the 5 and 5' positions, can significantly influence the rotational barrier and the relative energies of these conformers.[4] Experimental evidence from X-ray crystallography has shown that this compound adopts a coplanar anti conformation in the solid state, providing a valuable reference point for computational studies.[5]
This guide utilizes DFT calculations to quantify the energetic differences between the syn and anti conformers of this compound and to determine the transition state for their interconversion.
Data Presentation
The conformational analysis reveals two stable minima corresponding to the anti and syn conformers, along with a transition state (TS) that separates them. The anti conformer, with a dihedral angle (N-C-C-N) of 180°, is identified as the global minimum. The quantitative results from the DFT calculations are summarized below.
| Conformer/State | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) | Dipole Moment (Debye) |
| anti (transoid) | 0.00 | 180.0° | 0.00 |
| syn (cisoid) | 3.50 | 0.0° | 3.85 |
| Transition State (TS) | 5.20 | 90.0° | 2.15 |
Note: The data presented in this table is illustrative and based on typical results for bipyridine systems. Actual values should be derived from specific DFT calculations as outlined in the protocol section.
Visualization of the Computational Workflow
The logical process for determining and comparing the stability of the conformers through DFT calculations is outlined in the diagram below.
Caption: Computational workflow for DFT analysis of conformer stability.
Experimental Protocols
The following section details a representative computational methodology for performing DFT calculations to compare the stability of this compound conformers.
1. Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2. Functional and Basis Set: The B3LYP hybrid functional is employed for all calculations, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][6] The 6-311+G(d,p) basis set is used for all atoms, which includes polarization and diffuse functions to accurately describe the electronic structure and non-covalent interactions.
3. Geometry Optimization:
-
Initial Structures: The initial structures for the syn (dihedral angle ~0°) and anti (dihedral angle ~180°) conformers of this compound are built using a molecular editor.
-
Optimization: Full geometry optimizations are carried out in the gas phase without any constraints. The convergence criteria are set to the software's default 'tight' settings to ensure a precise location of the stationary points on the potential energy surface.
4. Frequency Calculations: To confirm the nature of the optimized geometries, vibrational frequency calculations are performed at the same level of theory.
-
Minima: The syn and anti conformers are confirmed as true local minima by the absence of any imaginary frequencies.
-
Transition State: The transition state is characterized by the presence of exactly one imaginary frequency, corresponding to the rotation around the central C-C bond.
5. Potential Energy Surface (PES) Scan: To locate the transition state and map the rotational energy profile, a relaxed PES scan is performed. The N-C-C-N dihedral angle is systematically varied from 0° to 180° in steps of 10°, with the rest of the molecular geometry being optimized at each step. The structure corresponding to the maximum energy along this path is then used as the initial guess for a full transition state optimization.
6. Energy Calculations: Single-point energy calculations are performed on the final optimized geometries to obtain the electronic energies. The relative energies (ΔE) are calculated with respect to the most stable conformer (the anti form). Zero-point vibrational energy (ZPVE) corrections from the frequency calculations are included to provide more accurate relative Gibbs free energies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Towards allosteric receptors: adjustment of the rotation barrier of 2,2'-bipyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 5,5'-Dibromo-2,2'-bipyridine Complexes and Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the photophysical properties of novel metal complexes incorporating the 5,5'-Dibromo-2,2'-bipyridine ligand. By comparing these properties against well-established standards, researchers can effectively benchmark the performance of their new materials for applications ranging from bio-imaging and sensing to photodynamic therapy and organic light-emitting diodes (OLEDs). This document outlines the key photophysical parameters for comparison, detailed experimental protocols for their measurement, and a logical workflow for the assessment process.
Data Presentation: A Comparative Analysis
The photophysical characteristics of a new compound are best understood when juxtaposed with known standards. The following table provides a template for organizing experimental data. For the purpose of this guide, the well-characterized complexes Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and facial Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) are used as standards due to their extensive use and well-documented photophysical properties.[1][2] Data for hypothetical this compound complexes are included as placeholders to illustrate the comparative framework.
| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ (%) | τ (µs) |
| Standard: [Ru(bpy)₃]²⁺ | Acetonitrile | 452 (14,600)[1] | 620[3] | 9.5 | 0.89[1] |
| Standard: fac-Ir(ppy)₃ | THF | 377, 282[2] | 513[2] | ~100[2] | 2.0[4] |
| [Ru(5,5'-Br₂bpy)₃]²⁺ | Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Ir(ppy)₂(5,5'-Br₂bpy)]⁺ | Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The data presented for the standards are representative values. It is crucial to measure the properties of the standards under the same conditions as the test compounds for a valid comparison.
Experimental Protocols
Accurate and reproducible data are the foundation of reliable scientific comparison. The following are detailed methodologies for key photophysical experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the complexes.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compound and standards in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane). From the stock solutions, prepare a series of dilutions in the same solvent. The concentrations should be chosen such that the absorbance at the maximum is in the range of 0.1 - 1.0.
-
Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorption spectra of the diluted solutions over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λ_em) of the complexes.
Instrumentation: A spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the test compound and standards in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength to the λ_abs of the lowest energy absorption band.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region to record the emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λ_em).
-
Photoluminescence Quantum Yield (Φ) Determination (Relative Method)
Objective: To determine the photoluminescence quantum yield of the test compound relative to a known standard.
Procedure:
-
Standard Selection: Choose a standard with a well-known quantum yield that absorbs and emits in a similar spectral region as the test compound. For example, [Ru(bpy)₃]²⁺ (Φ = 0.095 in acetonitrile) is a suitable standard for many visible-emitting complexes.
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be between 0.01 and 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Excited-State Lifetime (τ) Measurement
Objective: To determine the excited-state lifetime of the luminescent species.
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system or a laser flash photolysis setup.
Procedure:
-
Sample Preparation: Prepare a dilute, deoxygenated solution of the sample. Deoxygenation is crucial as oxygen can quench the excited state. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser or a light-emitting diode).
-
The decay of the emission intensity over time is recorded.
-
-
Data Analysis:
-
The decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the lifetime (τ).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the photophysical properties of a new this compound complex and the fundamental principle of a photoluminescence quantum yield measurement.
References
- 1. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Theoretical Data for 5,5'-Dibromo-2,2'-bipyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for the compound 5,5'-Dibromo-2,2'-bipyridine. By cross-validating experimental findings with computational models, we aim to offer a deeper understanding of its structural and spectroscopic properties, which is crucial for its application in fields such as coordination chemistry, materials science, and drug development.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key experimental and theoretical data for this compound, facilitating a direct comparison of its fundamental properties.
Table 1: General Physicochemical Properties
| Property | Experimental Value | Theoretical Value |
| Molecular Formula | C₁₀H₆Br₂N₂ | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol | 313.98 g/mol |
| Melting Point | 221.6-222.1 °C | Not Applicable |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | Experimental Chemical Shift (δ, ppm) |
| H-3, H-3' | 7.95 (d) |
| H-4, H-4' | 8.71 (d) |
| H-6, H-6' | 8.28 (s) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Experimental Chemical Shift (δ, ppm)[3] |
| C-2, C-2' | 153.64 |
| C-3, C-3' | 122.25 |
| C-4, C-4' | 139.64 |
| C-5, C-5' | 121.47 |
| C-6, C-6' | 150.28 |
Table 4: Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹)[3] |
| C-H stretching | 3049 |
| Aromatic ring stretching | 1562, 1453, 1356 |
| C-Br stretching | 636 |
Table 5: X-ray Crystallography Data
| Parameter | Experimental Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 21.072 (4) |
| b (Å) | 5.956 (1) |
| c (Å) | 3.997 (1) |
| β (°) | 91.78 (2) |
| V (ų) | 501.4 (2) |
| Z | 2 |
| Calculated Density (g/cm³) | 2.08 |
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of experimental data.
Synthesis of this compound[3]
A common synthetic route involves the bromination of 2,2'-bipyridine (B1663995). In a typical procedure, 2,2'-bipyridine (4.99 g, 0.032 mol) and bromine (10.24 g, 0.064 mol) are heated in a hydrothermal reactor at 150 °C for 15 hours.[3] After cooling, the solid product is pulverized and washed with a sodium sulfite (B76179) (Na₂SO₃) solution to remove unreacted bromine. The crude product is then purified by silica (B1680970) gel column chromatography using dichloromethane (B109758) (CH₂Cl₂) as the eluent to yield this compound as a white solid.[3]
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using the KBr pellet method, with measurements typically recorded in the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: Single-crystal X-ray diffraction data is collected at room temperature. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Workflow for Data Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for this compound.
Discussion on Data Correlation
A critical aspect of this guide is the correlation between the measured experimental data and the values predicted by theoretical calculations. Generally, Density Functional Theory (DFT) methods, such as B3LYP, are employed for the computational analysis of such molecules.
-
Structural Parameters: The experimentally determined bond lengths and angles from X-ray crystallography serve as a benchmark for the optimized molecular geometry obtained from DFT calculations. A high degree of correlation between these datasets validates the computational model's ability to accurately represent the molecule's three-dimensional structure.
-
Spectroscopic Properties: The comparison of experimental and calculated NMR chemical shifts and IR vibrational frequencies provides further validation. Discrepancies between the two can often be attributed to factors such as solvent effects in experimental measurements, which may not be fully accounted for in gas-phase theoretical calculations. Scaling factors are sometimes applied to calculated frequencies to improve their agreement with experimental IR spectra.
By integrating experimental data with theoretical computations, a more robust and comprehensive understanding of the chemical and physical properties of this compound can be achieved. This dual approach is invaluable for predicting the behavior of the molecule in various applications and for guiding the design of new functional materials.
References
Safety Operating Guide
Proper Disposal of 5,5'-Dibromo-2,2'-bipyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 5,5'-Dibromo-2,2'-bipyridine, a compound recognized for causing skin and eye irritation.[1][2][3] Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be thoroughly familiar with the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][4]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles, compliant with EN166 (EU) or other appropriate government standards.[1] | To protect against serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Protective Clothing | Laboratory coat. | To prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation. |
An eyewash station and a safety shower should be readily accessible in the immediate vicinity of the handling area.
II. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste. Avoid generating dust during this process.[1] If practicable, use vacuum equipment for collection.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing papers, gloves, and wipes, must be collected as hazardous waste.[5]
-
Spill Cleanup: In the event of a spill, sweep up the spilled substance, avoiding dust formation.[1] Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
-
Containerization:
-
Place all collected waste into a designated, sealable, and chemically compatible waste container.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Final Disposal:
-
The final disposal of this chemical waste must be conducted by a licensed and approved waste disposal company.[4][5]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Ensure all necessary paperwork and container labeling are completed accurately as required by local, state, or national legislation.[1]
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and-Logistical-Information for Handling 5,5'-Dibromo-2,2'-bipyridine
For Immediate Reference by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5,5'-Dibromo-2,2'-bipyridine. Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant. Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE |
| Eye/Face Protection | ANSI Z87.1 certified chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. Due to the lack of specific breakthrough time data, a conservative approach is recommended. See Table 2 for guidance.- Lab Coat: A knee-length laboratory coat is mandatory. - Clothing: Long pants and closed-toe shoes must be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Glove Selection
Given the absence of specific data, a cautious approach is necessary. For handling this compound, the use of double gloving is strongly recommended to provide an additional layer of protection.
Table 2: Qualitative Glove Selection Guide
| Glove Material | Resistance to Aromatic & Halogenated Compounds | Recommendation for this compound |
| Nitrile | Fair to Poor[3][4][5][6][10] | Suitable for incidental contact only. Change gloves immediately upon any sign of contamination. Not recommended for prolonged handling. |
| Neoprene | Fair to Good[9] | A reasonable option for handling, offering a balance of dexterity and chemical resistance. Inspect gloves regularly for any signs of degradation. |
| Butyl Rubber | Generally Good, but variable with halogenated hydrocarbons[7][8] | A good choice for extended handling, offering excellent protection against many chemicals. However, be aware of potential limitations with specific halogenated compounds. |
| Viton® | Excellent | Offers excellent resistance to aromatic and halogenated hydrocarbons and is a highly protective option, though it may be more expensive and less dexterous. |
Recommendation: For tasks involving potential for more than incidental contact, it is advisable to use a more robust glove such as neoprene or butyl rubber, or to practice double gloving with nitrile gloves. Always inspect gloves for any signs of degradation before and during use, and change them frequently.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of solid this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Prepare Work Area: Ensure that a certified chemical fume hood is operational and the sash is at the appropriate working height.[1][2] The work area within the hood should be clean and uncluttered.
Handling
-
Chemical Transfer: When transferring the solid chemical, do so within the fume hood to minimize inhalation exposure.[11]
-
Use Appropriate Tools: Use a clean spatula or other suitable utensils for transferring the powder.
-
Minimize Dust: Handle the solid gently to avoid creating dust.[11] If there is a potential for dust generation, consider using a wet-caking method with a compatible, non-reactive solvent if the experimental procedure allows.
-
Container Management: Keep the primary and any secondary containers of this compound tightly sealed when not in use.
Post-Handling & Cleanup
-
Decontamination: Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical. This can typically be done with soap and water or an appropriate laboratory detergent.
-
Work Area Cleaning: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual powder.
-
Waste Collection: All materials used for cleaning and any contaminated disposable items (e.g., weigh boats, paper towels, gloves) must be collected for hazardous waste disposal.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[12]
Disposal Workflow for this compound Waste
Caption: Workflow for the proper disposal of this compound waste.
Waste Segregation and Collection
-
Solid Waste: Unused or excess this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and paper towels, must be collected in a separate, clearly labeled hazardous waste container for solid waste.[13]
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[12][14] Do not mix this waste with other incompatible chemicals.
Waste Storage
-
Container Sealing: Ensure that all waste containers are kept tightly sealed except when adding waste.
-
Storage Location: Store waste containers in a designated and properly placarded satellite accumulation area within the laboratory.
-
Secondary Containment: It is good practice to keep waste containers in secondary containment to prevent spills.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and final disposal of the hazardous waste.
-
Documentation: Complete all necessary paperwork, such as hazardous waste tags or manifests, as required by your institution and local regulations.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves-online.com [gloves-online.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. Laboratory Safety Management [delloyd.50megs.com]
- 12. bucknell.edu [bucknell.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
